Fmoc-PEG4-NHS ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCTTZZPHFQEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-PEG4-NHS Ester: A Versatile Tool in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Fmoc-PEG4-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development.[1][2][3] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetra-polyethylene glycol (PEG4) spacer, and a N-hydroxysuccinimide (NHS) ester.[4][5] The Fmoc group offers a stable protecting group for the amine functionality, which can be selectively removed under basic conditions. The hydrophilic PEG4 spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of modified biomolecules. The NHS ester is a highly reactive group that efficiently forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.
Core Properties and Specifications
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1314378-14-7 | |
| Molecular Formula | C30H36N2O10 | |
| Molecular Weight | 584.62 g/mol | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |
Key Applications and Experimental Protocols
This compound is extensively utilized in several key areas of research and development, including peptide synthesis, protein modification, and the construction of antibody-drug conjugates (ADCs).
Protein Labeling and Modification
The NHS ester functionality of this compound allows for its direct conjugation to primary amines (e.g., lysine residues) on the surface of proteins. This can be used to introduce a PEG spacer with a protected amine for subsequent modifications or to simply PEGylate the protein to improve its properties.
This protocol outlines the general steps for conjugating this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris). If necessary, exchange the buffer using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive, so prolonged storage in solution is not recommended.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect from light if working with light-sensitive molecules.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or a desalting column.
-
Workflow for Protein Labeling
Caption: Workflow for protein labeling with this compound.
Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptides during SPPS to introduce a PEG linker. This is particularly useful for creating peptides with improved solubility, designing peptide-drug conjugates, or for surface immobilization. The Fmoc-protected amine allows for further elongation of the peptide chain after the PEG linker has been introduced.
This protocol describes the removal of the Fmoc group, a critical step in SPPS to allow for the coupling of the next amino acid.
Materials:
-
Fmoc-protected peptide bound to a solid support (resin)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
DMF
-
Dichloromethane (DCM)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Resin Swelling:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
-
Initial Deprotection:
-
Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
-
Second Deprotection:
-
Drain the deprotection solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.
-
-
Washing:
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (2-3 times) and then with DMF (2-3 times) to prepare for the next coupling step.
-
Signaling Pathway for Fmoc Deprotection
Caption: Mechanism of Fmoc deprotection by piperidine.
Antibody-Drug Conjugates (ADCs)
This compound serves as a valuable linker in the synthesis of ADCs. It can be used to attach a cytotoxic drug to an antibody, with the PEG spacer improving the solubility and stability of the final conjugate. The Fmoc-protected amine provides a handle for the subsequent attachment of the drug molecule.
This workflow illustrates the general strategy for synthesizing an ADC using this compound.
Logical Relationship for ADC Synthesis
Caption: General workflow for antibody-drug conjugate (ADC) synthesis.
Conclusion
This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its unique combination of a selectively removable Fmoc-protected amine, a beneficial PEG spacer, and a highly reactive NHS ester makes it suitable for a wide range of applications, from fundamental research in protein chemistry to the development of next-generation therapeutics like ADCs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this reagent in various experimental settings.
References
An In-depth Technical Guide to Fmoc-PEG4-NHS Ester: Structure, Properties, and Applications
Fmoc-PEG4-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, chemical biology, and drug development. This guide provides a comprehensive overview of its structure, properties, and key applications, complete with experimental protocols and pathway diagrams to support researchers and scientists in the field.
Core Structure and Chemical Properties
This compound incorporates three key chemical moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetra-ethylene glycol (PEG4) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique combination of components imparts specific functionalities that are highly advantageous for multi-step bioconjugation strategies.[1][2][3] The Fmoc group provides a stable, base-labile protecting group for a primary amine, the hydrophilic PEG4 spacer enhances solubility in aqueous environments, and the NHS ester is a highly reactive group for efficient coupling with primary amines.[2][4]
The fundamental reaction mechanism for the conjugation of this compound with primary amines is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, followed by the elimination of the N-hydroxysuccinimide as a good leaving group, resulting in a stable amide bond.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1314378-14-7 | |
| Molecular Formula | C30H36N2O10 | |
| Molecular Weight | 584.62 g/mol | |
| Appearance | Liquid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM, Methylene Chloride, Acetonitrile | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C |
Experimental Protocols
General Protocol for Amine Coupling using this compound
This protocol outlines a general procedure for labeling primary amine-containing molecules (e.g., proteins, peptides, or amine-modified oligonucleotides) with this compound.
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in a non-nucleophilic buffer with a pH of 7-9 (e.g., 0.1 M sodium bicarbonate buffer).
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight. Reaction times may need to be optimized depending on the specific reactants.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.
-
Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC), to remove excess reagents and byproducts.
-
Protocol for Fmoc Deprotection
The Fmoc group can be readily removed to expose the primary amine for subsequent conjugation steps.
-
Deprotection Solution: Prepare a solution of 20% piperidine in DMF.
-
Deprotection Reaction:
-
Dissolve the Fmoc-protected conjugate in the deprotection solution.
-
Incubate at room temperature for 5-30 minutes. The progress of the reaction can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
-
-
Purification:
-
Remove the deprotection reagents and byproducts by precipitation with ether and subsequent washing, or by using RP-HPLC.
-
Key Applications and Workflows
This compound is a versatile reagent employed in a variety of applications, most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and for the site-specific modification of biomolecules.
PROTAC Synthesis Workflow
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand.
References
An In-depth Technical Guide to the Mechanism and Application of Fmoc-PEG4-NHS Ester
For researchers, scientists, and professionals in drug development, the strategic selection of chemical linkers is a critical determinant in the successful synthesis of complex bioconjugates. Among the vast arsenal of available tools, Fmoc-PEG4-NHS ester has emerged as a versatile and widely utilized reagent. This guide provides a comprehensive overview of its core mechanism of action, experimental protocols, and key applications, offering a technical resource for its effective implementation in research and development.
Core Molecular Structure and Functionality
This compound is a heterobifunctional crosslinker meticulously designed with three distinct functional domains:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group responsible for forming stable amide bonds with primary amines on target molecules.
-
Polyethylene Glycol (PEG) Linker: A discrete 4-unit PEG chain that acts as a hydrophilic spacer.
-
Fluorenylmethyloxycarbonyl (Fmoc) Group: A base-labile protecting group for a terminal amine, allowing for controlled, sequential conjugation.
This tripartite structure enables a two-step conjugation strategy, making it an invaluable tool in the synthesis of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Mechanism of Action: A Tale of Three Moieties
The utility of this compound lies in the distinct and sequential reactivity of its functional groups. The overall process can be conceptualized as an "anchor, space, and reveal" mechanism.
The NHS Ester: Anchoring to the Target
The primary reactive site is the N-hydroxysuccinimide (NHS) ester. This group readily reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, via nucleophilic acyl substitution.[3]
The reaction is highly dependent on pH. The amine nucleophile must be deprotonated to be reactive. Therefore, the reaction is typically carried out in a slightly alkaline buffer.[4] Competing hydrolysis of the NHS ester also increases with pH, necessitating careful optimization of reaction conditions.[3]
Key Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Optimal pH is often cited as 8.3-8.5. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help minimize hydrolysis of the NHS ester over longer reaction times. |
| Buffers | Phosphate, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris) which would compete for reaction. |
| Solvent | Aqueous Buffer (e.g., PBS) | This compound is often first dissolved in a water-miscible organic solvent like DMSO or DMF due to limited aqueous solubility. |
The reaction mechanism is illustrated below:
The PEG4 Linker: Providing Space and Solubility
The discrete four-unit polyethylene glycol (PEG4) chain serves multiple critical functions that enhance the properties of the final bioconjugate.
-
Enhanced Hydrophilicity: PEG is inherently water-soluble, which can improve the solubility of the entire conjugate, a crucial feature when dealing with hydrophobic drugs or peptides.
-
Steric Hindrance Reduction: The linker provides spatial separation between the conjugated molecules, which can be vital for maintaining the biological activity of a protein by preventing a payload from obstructing its binding sites.
-
Improved Pharmacokinetics: By increasing the overall size and hydrophilicity of a molecule, PEGylation can lead to a longer circulation half-life in vivo.
-
Reduced Immunogenicity: The PEG chain can "mask" the conjugated molecule, potentially reducing immune responses.
The defined length of the PEG4 spacer offers a precise and consistent distance between the conjugated entities, a key advantage over polydisperse PEG polymers.
The Fmoc Group: Controlled Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). Its key feature is its lability to basic conditions, while remaining stable to acidic and nucleophilic reagents.
Deprotection is typically achieved using a mild organic base, most commonly piperidine in a solvent like dimethylformamide (DMF). The mechanism proceeds via a two-step E1cB elimination:
-
A base (e.g., piperidine) abstracts the acidic proton from the 9-position of the fluorene ring.
-
This is followed by a β-elimination that cleaves the C-O bond, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.
-
The excess amine base then acts as a scavenger, trapping the DBF to form a stable adduct and driving the reaction to completion.
This deprotection step "reveals" a new primary amine, which is then available for a second conjugation reaction, enabling the construction of A-B-C type molecular architectures.
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound. Optimization is often necessary based on the specific properties of the target molecule.
Protocol 1: Conjugation to an Amine-Containing Molecule (e.g., Protein)
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution (e.g., 10 mg/mL) of the NHS ester in anhydrous DMSO or DMF.
-
Prepare your target molecule (e.g., protein, peptide) in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).
-
-
Conjugation Reaction:
-
Add the NHS ester stock solution to the target molecule solution. A 5- to 20-fold molar excess of the ester is a common starting point for optimization.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a small amount of an amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. This will quench any unreacted NHS ester.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns), dialysis, or size-exclusion chromatography appropriate for your molecule's size.
-
Protocol 2: Fmoc Group Deprotection
-
Reagent Preparation:
-
Prepare a deprotection solution of 20% (v/v) piperidine in DMF.
-
-
Deprotection Reaction:
-
Add the deprotection solution to your purified Fmoc-protected conjugate (e.g., on-resin for SPPS or in solution).
-
Incubate at room temperature. The reaction is typically very fast, often complete within 5-10 minutes.
-
-
Purification:
-
If the reaction was performed on a solid support (resin), filter and wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
If performed in solution, purification will be dependent on the nature of the conjugate and may involve precipitation or chromatography.
-
Integrated Workflow and Applications
The dual functionality of this compound enables a logical and powerful experimental workflow for building complex biomolecules.
This workflow is central to applications such as:
-
PROTAC Synthesis: Where Molecule 1 is a ligand for an E3 ubiquitin ligase and Molecule 2 is a ligand for a target protein, linked via the PEG4 spacer.
-
Antibody-Drug Conjugates (ADCs): Where Molecule 1 is an antibody and Molecule 2 is a cytotoxic drug.
-
Surface Modification: Attaching biomolecules to amine-functionalized surfaces in a controlled, stepwise manner.
References
Solubility Profile of Fmoc-PEG4-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-PEG4-NHS ester, a commonly utilized bifunctional crosslinker in bioconjugation, peptide synthesis, and drug delivery systems. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.
Core Concepts and Chemical Properties
This compound (Fluorenylmethyloxycarbonyl-polyethylene glycol-N-hydroxysuccinimide ester) is a molecule designed with three key functional components:
-
Fmoc Protecting Group: A base-labile protecting group for the amine, allowing for controlled deprotection during synthesis.
-
PEG4 Spacer: A hydrophilic tetra-polyethylene glycol spacer that enhances the water solubility of the molecule and its conjugates.[1][2][3]
-
NHS Ester: A reactive group that readily forms stable amide bonds with primary amines on target molecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2]
The interplay of the hydrophobic Fmoc group and the hydrophilic PEG spacer dictates the overall solubility profile of the compound.
Quantitative Solubility Data
The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Abbreviation | Solubility | Notes |
| Dimethyl Sulfoxide | DMSO | 100 mg/mL (171.05 mM) | Requires sonication and heating to 60°C. Hygroscopic DMSO can negatively impact solubility. |
| Dimethylformamide | DMF | Soluble | --- |
| Dichloromethane | DCM | Soluble | --- |
| Water | H₂O | Limited solubility | The hydrophilic PEG spacer increases solubility in aqueous media compared to non-PEGylated counterparts. |
| Acetonitrile | ACN | Soluble | --- |
| N,N-Dimethylacetamide | DMAC | Soluble | --- |
Experimental Protocol: Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, DMF, water)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Temperature-controlled water bath or heating block
-
Visual inspection system (e.g., microscope or clear vials against a contrasting background)
-
Optional: High-Performance Liquid Chromatography (HPLC) for precise quantification
Procedure:
-
Preparation of Stock Solution (if applicable for the chosen solvent):
-
Accurately weigh a known amount of this compound.
-
In a clean, dry vial, add a specific volume of the solvent to achieve a high starting concentration (e.g., 100 mg/mL in DMSO).
-
-
Solubilization Process:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, sonicate the vial for 5-10 minutes.
-
For solvents like DMSO where heating is required to achieve maximum solubility, place the vial in a water bath or on a heating block at a controlled temperature (e.g., 60°C) for short intervals, vortexing in between, until the solution is clear.
-
-
Visual Assessment of Solubility (Qualitative):
-
After the solubilization process, allow the solution to return to room temperature.
-
Visually inspect the solution for any undissolved particles. A clear, particle-free solution indicates complete dissolution at that concentration.
-
-
Determination of Saturation Point (Quantitative):
-
To determine the maximum solubility, start with a known volume of solvent and incrementally add small, pre-weighed amounts of this compound.
-
After each addition, repeat the solubilization process (vortexing, sonicating, and heating if necessary).
-
The point at which a solid precipitate remains even after extensive mixing indicates that the solution is saturated. The solubility is then calculated based on the total mass of solute dissolved in the known volume of solvent.
-
-
Considerations for Aqueous Solubility:
-
Due to its limited water solubility, start with a lower concentration when testing in aqueous buffers.
-
The PEG spacer does impart some hydrophilicity, so it is expected to be more soluble than analogous compounds without the PEG linker.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process and experimental flow for determining the solubility of this compound.
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
References
Fmoc-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on the Properties, Applications, and Methodologies of a Versatile Bioconjugation Reagent.
Abstract
Fmoc-PEG4-NHS ester is a heterobifunctional crosslinker integral to modern biopharmaceutical research and drug development. This guide provides a detailed overview of its chemical properties, molecular weight, and diverse applications, including peptide synthesis, protein modification, and the construction of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation and a discussion of its indirect influence on cellular signaling pathways are presented. This document serves as a technical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical guidance.
Introduction
This compound is a chemical tool of significant utility in the field of bioconjugation. It features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a two-step conjugation strategy, making it a versatile linker for attaching various molecules to proteins, peptides, and other biomolecules. The Fmoc group provides a stable protecting group for an amine, which can be selectively removed under basic conditions to allow for further chemical modification. The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the conjugated molecule, while the NHS ester reacts efficiently with primary amines on target molecules to form stable amide bonds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings. The key quantitative data for this reagent are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 584.62 g/mol | [1][2][3] |
| Exact Mass | 584.2370 | [1] |
| Chemical Formula | C30H36N2O10 | [1] |
| Purity | Typically ≥95% | |
| Appearance | Liquid | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, Long term (months to years): -20 °C. Should be stored in a dry, dark environment. |
Key Applications
The unique trifunctional structure of this compound lends itself to a variety of applications in biomedical research and drug development.
Peptide Synthesis and Modification
In solid-phase peptide synthesis (SPPS), this compound can be used to introduce a PEG spacer into a peptide chain. The NHS ester end can react with a primary amine on the resin-bound peptide, and after subsequent deprotection of the Fmoc group, the peptide chain can be further extended. This allows for the creation of peptides with enhanced solubility and pharmacokinetic properties.
Protein and Antibody Bioconjugation
This compound is widely used for the PEGylation of proteins and antibodies. The NHS ester reacts with primary amines on the surface of the protein, typically the ε-amino group of lysine residues, to form a stable amide bond. This process can improve the therapeutic properties of the protein by:
-
Increasing solubility and stability.
-
Prolonging plasma half-life by increasing the hydrodynamic volume, which reduces renal clearance.
-
Reducing immunogenicity by masking epitopes on the protein surface.
PROTACs and Drug Delivery
This compound serves as a versatile linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound can be used to connect the target-binding ligand and the E3 ligase-binding ligand. Furthermore, its application extends to the development of drug delivery systems, where it can be used to link targeting moieties to drug payloads, enhancing their specific delivery to cancer cells or other target tissues.
Experimental Protocols
The following sections provide generalized experimental protocols for the use of this compound in common bioconjugation applications.
General Protocol for Protein Labeling with this compound
This protocol outlines the steps for conjugating this compound to a protein via its primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration in an amine-free buffer. Buffers containing primary amines like Tris will compete with the NHS ester reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Workflow for protein labeling with this compound.
Incorporation of this compound in Solid-Phase Peptide Synthesis
This protocol describes the general steps for incorporating the PEG spacer into a peptide during SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)
-
DMF
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the peptide by treating it with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine.
-
Coupling: Dissolve this compound and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Further Synthesis: The Fmoc group on the newly added PEG linker can be removed to allow for the addition of more amino acids.
Incorporation of this compound in SPPS.
Influence on Signaling Pathways
This compound itself is not known to directly participate in or modulate specific cellular signaling pathways. Its influence is indirect and is a consequence of the PEGylation of a biologically active molecule. By altering the pharmacokinetic and pharmacodynamic properties of a therapeutic protein or peptide, PEGylation can impact how that molecule interacts with its cellular targets, which can, in turn, affect downstream signaling.
For example, the PEG chain can:
-
Sterically hinder receptor binding: This may reduce the potency of a ligand, requiring higher concentrations to achieve the same signaling output.
-
Prolong circulation time: This leads to sustained receptor engagement and potentially a more prolonged signaling response.
The overall effect on a signaling pathway is therefore highly dependent on the specific protein being modified and its mechanism of action.
Conceptual influence of PEGylation on signaling.
Conclusion
This compound is a powerful and versatile tool in the arsenal of researchers in drug development and chemical biology. Its well-defined structure and predictable reactivity allow for the precise modification of biomolecules to enhance their therapeutic properties. This guide has provided a comprehensive overview of its characteristics, applications, and general methodologies for its use. As the field of bioconjugation continues to evolve, the utility of such well-designed linkers will undoubtedly continue to grow, enabling the development of next-generation therapeutics.
References
In-Depth Technical Guide to Fmoc-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG4-NHS ester, identified by CAS number 1314378-14-7, is a versatile, heterobifunctional crosslinker integral to modern bioconjugation, proteomics, and drug delivery research.[1][2][3] This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a reactive N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer.[1] The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, minimizing steric hindrance.[1] The orthogonal nature of the Fmoc and NHS ester functionalities allows for sequential and site-specific conjugation of different molecules, making it a valuable tool in the synthesis of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Physicochemical and Technical Data
A comprehensive summary of the key quantitative data for this compound is provided below, facilitating easy comparison and experimental planning.
| Property | Value | References |
| CAS Number | 1314378-14-7 | |
| Molecular Formula | C30H36N2O10 | |
| Molecular Weight | 584.6 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO, DMF, DCM (Dichloromethane), Methylene chloride, Acetonitrile | |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. |
Experimental Protocols
The utility of this compound lies in its two reactive ends: the NHS ester for coupling to primary amines and the Fmoc-protected amine which, after deprotection, can be used for further conjugation.
Protocol 1: Conjugation of this compound to Primary Amines
This protocol outlines the general procedure for reacting the NHS ester moiety with primary amines, such as those found on proteins (e.g., lysine residues) or amine-modified oligonucleotides.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, 0.1 M sodium bicarbonate buffer pH 8.3-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Amine-Containing Molecule: Dissolve the protein or other amine-containing molecule in the chosen reaction buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the target molecule for reaction.
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.
-
Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically for each specific application.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may vary depending on the specific reactants.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Protocol 2: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
-
Fmoc-conjugated molecule
-
Deprotection solution: 20% piperidine in DMF
-
DMF for washing
-
Diethyl ether (for precipitation, if applicable)
Procedure:
-
Dissolution: Dissolve the Fmoc-conjugated molecule in the deprotection solution.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes. The progress can be monitored by TLC or LC-MS.
-
Removal of Reagents:
-
For solid-phase synthesis: If the molecule is attached to a solid support, filter the resin and wash thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
For solution-phase synthesis: Evaporate the solvent under reduced pressure. The product can then be purified from the deprotection reagents by precipitation with cold diethyl ether or by chromatography.
-
Applications and Experimental Workflows
This compound is a key component in the construction of complex bioconjugates. A prime example is its use as a linker in the synthesis of antibody-drug conjugates (ADCs), where it connects a cytotoxic drug to a monoclonal antibody, and in the development of PROTACs, which are designed to induce the degradation of specific target proteins.
Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
The following diagram illustrates a general workflow for the synthesis of an ADC using this compound as a component of the linker system. This workflow involves the initial conjugation of a drug to the linker, followed by conjugation to the antibody.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is often used in the synthesis of PROTACs. A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The diagram below illustrates this mechanism of action.
Caption: PROTAC-Mediated Protein Degradation Pathway.
References
An In-depth Technical Guide to the Synthesis of Fmoc-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Fmoc-PEG4-NHS ester, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This document outlines the chemical properties, a detailed experimental protocol for its synthesis from Fmoc-NH-PEG4-COOH, and relevant characterization data.
Introduction
This compound is a valuable chemical tool featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a reactive N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer, consisting of four ethylene glycol units, imparts hydrophilicity to molecules it is conjugated with, which can enhance solubility and reduce steric hindrance. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under basic conditions to allow for subsequent conjugation. The NHS ester is highly reactive towards primary amines, forming stable amide bonds, making it an ideal choice for labeling proteins, peptides, and other amine-containing biomolecules.
Physicochemical Properties and Characterization Data
A summary of the key quantitative data for the precursor, Fmoc-NH-PEG4-COOH, and the final product, this compound, is presented in Table 1. This data is essential for reaction monitoring and final product characterization.
Table 1: Physicochemical and Characterization Data
| Property | Fmoc-NH-PEG4-COOH (Starting Material) | This compound (Final Product) |
| CAS Number | 557756-85-1 | 1314378-14-7 |
| Molecular Formula | C₂₆H₃₃NO₈ | C₃₀H₃₆N₂O₁₀ |
| Molecular Weight | 487.55 g/mol | 584.62 g/mol |
| Appearance | White to off-white solid or oil | White to off-white solid or liquid |
| Purity | ≥95% | ≥95% |
| Solubility | Soluble in DMF, DMSO, DCM | Soluble in DMF, DMSO, DCM |
| Storage Conditions | -20°C, keep in dry and avoid sunlight | -20°C, keep in dry and avoid sunlight |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is achieved through the activation of the carboxylic acid terminus of Fmoc-NH-PEG4-COOH using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
Materials and Reagents
-
Fmoc-NH-PEG4-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Reaction Procedure
-
Dissolution of Starting Material: In a clean, dry round-bottom flask, dissolve Fmoc-NH-PEG4-COOH (1.0 equivalent) in anhydrous DCM or DMF. The concentration should be approximately 0.1-0.2 M.
-
Addition of Activating Agents: To the stirred solution, add N-hydroxysuccinimide (NHS) (1.2 equivalents). Allow it to dissolve completely.
-
Initiation of Reaction: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.5 equivalents) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting carboxylic acid. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
A gradient elution system of ethyl acetate in hexane can be used to isolate the pure this compound.
-
Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield the pure product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be ≥95%.
-
Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Application
This compound is a key component in the construction of various bioconjugates. The diagram below shows a logical relationship for its application in creating an antibody-drug conjugate (ADC).
Caption: Logical workflow for ADC synthesis using this compound.
Hydrolysis of Fmoc-PEG4-NHS Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the hydrolysis of Fmoc-PEG4-NHS ester, a critical consideration for researchers and professionals in drug development and bioconjugation. Understanding the rate and contributing factors to the hydrolysis of this reagent is paramount for optimizing conjugation efficiency and ensuring the reproducibility of results. This document outlines the fundamental principles of N-hydroxysuccinimide (NHS) ester chemistry, presents available quantitative data on the hydrolysis of analogous compounds, details experimental protocols for assessing stability, and provides visual workflows to guide laboratory practices.
Introduction to this compound and its Hydrolysis
This compound is a heterobifunctional crosslinker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetra-polyethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The Fmoc group offers a stable protecting group for the amine, which can be removed under basic conditions. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous environments. The NHS ester allows for the covalent conjugation of the molecule to primary amines on proteins, peptides, and other biomolecules.
A critical aspect of working with NHS esters is their susceptibility to hydrolysis in aqueous solutions. This hydrolysis reaction is a competing pathway to the desired aminolysis (conjugation) and results in a non-reactive carboxylic acid, thereby reducing the efficiency of the labeling reaction. The rate of this hydrolysis is influenced by several factors, most notably pH, temperature, and buffer composition.
The Competing Reactions: Aminolysis vs. Hydrolysis
The utility of this compound in bioconjugation hinges on the successful reaction of the NHS ester with a primary amine on the target molecule (aminolysis) to form a stable amide bond. However, the ester is also susceptible to reaction with water (hydrolysis), which inactivates the reagent.
Figure 1. Competing reaction pathways for this compound in an aqueous environment.
Quantitative Analysis of NHS Ester Hydrolysis
Generally, the half-life of NHS esters decreases significantly as the pH increases. For instance, the half-life of a typical NHS ester can be several hours at a neutral pH but may shorten to mere minutes at a pH above 8.5.
The following tables summarize hydrolysis rate data for various PEG-NHS esters, which can be used to estimate the stability of this compound under different conditions.
Table 1: pH-Dependent Hydrolysis of Branched PEG-NHS Ester
| pH | Half-life (t½) |
| 7.4 | > 120 minutes |
| 9.0 | < 9 minutes |
Data adapted from a study on branched polyethylene glycol (PEG)-N-hydroxysuccinimide active esters.[1]
Table 2: Hydrolysis Half-lives of Various PEG NHS Esters at pH 8.0 and 25°C
| PEG NHS Ester Linker Structure | Half-life (t½) in minutes |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidymidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
This data illustrates the impact of the linker structure on the hydrolysis rate of the NHS ester.
It is crucial for researchers to empirically determine the optimal reaction time and conditions for their specific application to maximize conjugation efficiency while minimizing hydrolysis.
Factors Influencing the Hydrolysis Rate
Several key factors govern the rate of this compound hydrolysis:
-
pH: This is the most critical factor. The rate of hydrolysis increases significantly with rising pH. The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5, which represents a compromise between maintaining a sufficient concentration of deprotonated primary amines for aminolysis and minimizing the rate of hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction. Reactions are often performed at room temperature or 4°C to modulate the reaction rate.
-
Buffer Composition: The choice of buffer is crucial. Amine-containing buffers, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate, bicarbonate, HEPES, and borate buffers are recommended.
-
Solvent: this compound is typically dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is essential to use anhydrous solvents to prevent premature hydrolysis.
Experimental Protocols for Determining Hydrolysis Rate
The rate of hydrolysis of an NHS ester can be monitored experimentally. A common method involves spectrophotometric analysis of the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the NHS ester and its hydrolyzed carboxylic acid product over time.
Spectrophotometric Method for Monitoring NHS Ester Hydrolysis
This protocol provides a general framework for assessing the hydrolysis rate of an NHS ester.
Materials:
-
NHS ester reagent (e.g., this compound)
-
Anhydrous DMSO or DMF
-
Amine-free buffer at the desired pH (e.g., 0.1 M sodium phosphate, pH 7.4)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the NHS ester: Immediately before use, dissolve a known quantity of the NHS ester in anhydrous DMSO or DMF to a concentration of approximately 10 mM.
-
Initiate the hydrolysis reaction: Add a small volume of the NHS ester stock solution to the pre-warmed, amine-free buffer in a cuvette to achieve the desired final concentration. Mix quickly.
-
Monitor the reaction: Immediately begin recording the absorbance at 260 nm at regular time intervals.
-
Data Analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance corresponds to the rate of NHS release and thus the rate of hydrolysis. The half-life of the NHS ester can be calculated from the kinetic data.
Figure 2. General experimental workflow for determining the hydrolysis rate of an NHS ester via spectrophotometry.
Best Practices for Handling and Storage
To ensure the integrity and reactivity of this compound, the following handling and storage procedures are recommended:
-
Storage: Store the solid reagent in a cool, dry place, protected from moisture and light. A desiccator is highly recommended. For long-term storage, -20°C is advisable.
-
Handling: Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation.
-
Solution Preparation: Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not prepare and store aqueous solutions of the NHS ester.
Conclusion
The hydrolysis of this compound is a significant factor that must be carefully managed to achieve successful and reproducible bioconjugation. By understanding the influence of pH, temperature, and buffer composition on the rate of hydrolysis, researchers can optimize their experimental conditions to favor the desired aminolysis reaction. The quantitative data from analogous PEG-NHS esters, coupled with the detailed experimental protocols provided in this guide, serve as a valuable resource for scientists and drug development professionals working with this versatile crosslinker. Empirical determination of the optimal reaction parameters for each specific application remains a critical step for success.
References
The Critical Role of PEG Spacer Length in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, the efficacy of bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated proteins is critically dependent on the design of the linker connecting the biological moiety to its payload. Among the most pivotal linker components are polyethylene glycol (PEG) spacers. The length of this spacer is not a trivial parameter; it is a key determinant of the conjugate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic index. This guide provides an in-depth exploration of the importance of PEG spacer length, supported by quantitative data, detailed experimental protocols, and visualizations to inform the rational design of next-generation bioconjugates.
Core Concepts: The Multifaceted Influence of PEG Spacer Length
The incorporation of a PEG spacer in a bioconjugate serves several critical functions, with its length dictating the extent of these effects:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to a propensity for aggregation, which can compromise manufacturing, stability, and in vivo performance.[1][2] Hydrophilic PEG spacers act as a solubilizing agent, shielding the hydrophobic drug and preventing aggregation, a benefit that is particularly crucial for ADCs with high drug-to-antibody ratios (DARs).[1][3]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics.[4] The length of the PEG chain directly influences the hydrodynamic size of the conjugate. Longer PEG chains create a larger hydration shell, which can prolong circulation half-life, reduce clearance, and increase overall drug exposure (AUC). However, this effect can plateau, as seen in studies where increasing PEG length beyond a certain point provides diminishing returns on pharmacokinetic improvement.
-
Optimal Spacing and Reduced Steric Hindrance: A PEG spacer provides critical spatial separation between the conjugated molecules. In ADCs, this prevents the payload from interfering with the antibody's binding to its target antigen. For PROTACs, the linker length is paramount for optimally orienting the target protein and the E3 ligase to facilitate the formation of a productive ternary complex for protein degradation.
-
Modulation of Immunogenicity: PEGylation can mask epitopes on proteins, reducing their immunogenicity. While generally considered non-immunogenic, some studies suggest that in specific contexts, such as polysaccharide conjugate vaccines, a PEG spacer can paradoxically increase immunogenicity by reducing steric shielding of the antigen and prolonging immune persistence.
-
Influence on Biological Activity and Targeting: The length of the PEG spacer can impact the biological activity of the bioconjugate. While longer linkers can improve pharmacokinetics, they may also introduce steric hindrance that can slightly reduce immediate in vitro cytotoxicity. In the context of targeted nanocarriers, the optimal PEG length for cell targeting can be cell-type dependent. For instance, one study found that shorter PEG linkers (0.65 kDa) were optimal for targeting DC2.4 cell lines, whereas longer linkers (5 kDa) were required for efficient targeting of primary bone marrow-derived dendritic cells (BMDCs) and splenocytic cDC1s.
Quantitative Data on the Impact of PEG Spacer Length
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate parameters.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~4.2 | 2.0 |
| PEG8 | ~2.8 | 3.0 |
| PEG12 | ~2.1 | 4.0 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
Table 2: Impact of PEG Spacer Length on Receptor Binding Affinity
| Linker Composition | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | 5.8 ± 0.3 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.
Table 3: Influence of PEG Spacer Length on In Vivo Antitumor Efficacy of an ADC
| PEG Linker Length | Tumor Growth Inhibition (%) |
| PEG2 | 60 |
| PEG4 | 75 |
| PEG8 | 85 |
| PEG12 | 82 |
Illustrative data based on trends observed in preclinical ADC studies.
Key Experimental Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows and logical relationships in bioconjugation, created using the DOT language.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison of different length PEG spacers.
Protocol 1: Protein PEGylation with NHS-Ester-PEG
Objective: To covalently attach PEG chains of varying lengths to a target protein via primary amines.
Materials:
-
Target protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Activated PEG reagent (e.g., NHS-Ester-PEG4, -PEG8, -PEG12).
-
Reaction buffer (e.g., borate buffer for NHS ester chemistry).
-
Quenching reagent (e.g., Tris buffer, glycine).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Purification equipment (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns).
Procedure:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the activated PEG reagent in anhydrous DMSO to a stock concentration (e.g., 10 mg/mL). The molar ratio of PEG to protein will need to be optimized to achieve the desired degree of PEGylation.
-
Add the calculated volume of the PEG stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or on ice, protected from light.
-
(Optional but Recommended) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS-ester.
-
Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.
Protocol 2: Characterization of PEGylated Proteins
Objective: To determine the degree of PEGylation, purity, and integrity of the bioconjugate.
Methods:
-
Size-Exclusion Chromatography (SEC): Used to separate PEGylated proteins based on their hydrodynamic radius and to assess for aggregation.
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL), which is the average number of PEG molecules conjugated per protein, by measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the payload or a chromophore on the linker, if applicable. The Beer-Lambert law is used for calculations.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the covalent attachment of the PEG chains and to determine the distribution of PEGylated species.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To assess the biological activity of an ADC with different PEG spacer lengths against cancer cells.
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PEGylated ADCs with different PEG chain lengths and a non-PEGylated control.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each conjugate.
Protocol 4: Pharmacokinetic Study in Animals
Objective: To determine the pharmacokinetic profile of bioconjugates with different PEG chain lengths.
Procedure:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugates to a group of animals (e.g., rats, mice).
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of the bioconjugate in the plasma/serum samples using an appropriate analytical method, such as ELISA.
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Conclusion
The length of the PEG spacer is a critical design parameter in bioconjugation, profoundly influencing the solubility, stability, pharmacokinetics, and biological activity of the resulting therapeutic. While longer PEG chains generally enhance pharmacokinetic properties, there is often a trade-off with immediate in vitro potency, and the optimal length can be highly context-dependent. A systematic approach to optimizing PEG spacer length, involving the careful evaluation of a range of lengths through the experimental protocols outlined in this guide, is essential for the rational design of effective and safe bioconjugates. The continued exploration of the nuanced effects of PEG spacer length will undoubtedly contribute to the development of the next generation of targeted therapies.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the linchpin of modern solid-phase peptide synthesis (SPPS). Its unique properties, particularly its base lability, have enabled the development of milder and more efficient protocols, revolutionizing the production of peptides for research, diagnostics, and therapeutic applications. This technical guide provides a comprehensive exploration of the Fmoc protecting group's role, from its fundamental chemical principles to detailed experimental protocols and quantitative data, offering a vital resource for professionals in the field.
Core Principles: The Chemistry of Fmoc in Peptide Synthesis
The Fmoc group is a base-labile amine protecting group that is instrumental in the stepwise assembly of amino acids into a peptide chain.[1] Its fluorenyl ring system is the key to its functionality, allowing for selective removal under mild basic conditions, typically with a secondary amine like piperidine.[1][2] This is in stark contrast to the acid-labile tert-butoxycarbonyl (Boc) group, which requires strong acids for deprotection.[] The orthogonality of the Fmoc group with acid-labile side-chain protecting groups forms the foundation of the widely adopted Fmoc/tBu strategy in SPPS.[4]
The synthesis cycle in Fmoc-based SPPS is an iterative process involving three key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a mild base, exposing a free amine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, extending the peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).
Quantitative Data in Fmoc SPPS
The efficiency and success of Fmoc-based peptide synthesis are highly dependent on carefully controlled reaction conditions. The following tables summarize key quantitative data for various stages of the process.
Table 1: Common Resins for Fmoc SPPS
| Resin Type | Linker Type | C-Terminal Functionality | Typical Loading (mmol/g) | Cleavage Condition |
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic acid | 0.5 - 1.2 | High % TFA |
| Rink Amide Resin | Substituted benzhydrylamine | Amide | 0.4 - 0.8 | High % TFA |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic acid (protected) | 1.0 - 2.0 | Very mild acid (e.g., 1% TFA) |
Table 2: Fmoc Deprotection Reagents and Conditions
| Reagent | Concentration | Solvent | Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | Standard and most common reagent. |
| Piperidine with 0.1 M HOBt | 20% (v/v) | DMF | 2 x 10 minutes | Reduces aspartimide formation. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with 2% piperidine | DMF | 2 x 2-5 minutes | Faster deprotection, but can increase side reactions. |
| Piperazine | 10% (w/v) | 9:1 DMF/ethanol | Variable | A less toxic alternative to piperidine. |
Table 3: Common Coupling Reagents for Fmoc SPPS
| Reagent | Full Name | Equivalents (Reagent/Amino Acid/Base) | Activation Time | Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 1:1:2 | 1-5 minutes | Widely used and effective. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 1:1:2 | 1-5 minutes | More effective for sterically hindered couplings. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | 1:1:1 | 10 minutes | Cost-effective; the resulting urea is soluble. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | 1:1:1 | 1-5 minutes | High efficiency and safer (non-explosive). |
Table 4: Standard Cleavage Cocktails for Final Deprotection
| Reagent Cocktail | Composition | Application | Cleavage Time |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with multiple sensitive residues. | 2-4 hours |
| TFA/TIS/Water | TFA/triisopropylsilane/water (95:2.5:2.5) | Effective for most sequences, especially with modern protecting groups. | 2-4 hours |
| TFA/DCM | 1% TFA in Dichloromethane | For cleavage from hyper-acid labile resins like 2-chlorotrityl. | 30-60 minutes |
Experimental Protocols
The following are detailed protocols for the key steps in manual Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Swelling
-
Weigh the desired amount of resin and place it into a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent.
Protocol 2: Fmoc Deprotection
-
Add the deprotection solution (e.g., 20% piperidine in DMF) to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the deprotection step with fresh reagent for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Amino Acid Coupling (Using HBTU)
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (e.g., 0.95 equivalents relative to the amino acid) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 4: Cleavage from the Resin and Final Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare the appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
Visualization of Key Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the workflows and mechanisms in Fmoc SPPS.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Caption: Mechanism of Fmoc deprotection by piperidine.
Advantages and Disadvantages of the Fmoc Strategy
The widespread adoption of Fmoc chemistry is due to its significant advantages over the older Boc methodology.
Advantages:
-
Milder Deprotection Conditions: The use of a weak base for Fmoc removal preserves acid-labile side-chain protecting groups and the linker to the resin, reducing the risk of peptide degradation.
-
Orthogonality: The base-labile Fmoc group is orthogonal to the acid-labile side-chain protecting groups, allowing for selective deprotection.
-
Automation-Friendly: The milder conditions and straightforward reaction cycle are well-suited for automated peptide synthesizers.
-
Reaction Monitoring: The dibenzofulvene byproduct of Fmoc deprotection has a strong UV absorbance, which can be used to monitor the completion of the deprotection and coupling steps in real-time.
Disadvantages:
-
Cost: Fmoc-protected amino acids can be more expensive than their Boc-protected counterparts, although this gap has narrowed.
-
Aggregation: The hydrophobic nature of the Fmoc group can sometimes promote peptide aggregation, especially in long or difficult sequences.
-
Side Reactions: Base-catalyzed side reactions, such as aspartimide formation and diketopiperazine formation at the dipeptide stage, can occur.
Conclusion
The Fmoc protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable production of a vast array of peptides. Its mild deprotection conditions, orthogonality, and compatibility with automated synthesis have made it the preferred choice for researchers and drug development professionals. A thorough understanding of the underlying chemistry, quantitative parameters, and potential pitfalls is essential for harnessing the full potential of this powerful synthetic tool. By adhering to well-established protocols and employing careful monitoring, scientists can continue to push the boundaries of peptide science, from fundamental research to the development of novel therapeutics.
References
An In-depth Technical Guide on the Reactivity of N-Hydroxysuccinimide (NHS) Esters with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the covalent modification of biomolecules such as proteins, peptides, and oligonucleotides. Their prevalence stems from their ability to efficiently form stable amide bonds with primary amino groups under mild aqueous conditions. This technical guide provides a comprehensive analysis of the reactivity of NHS esters, focusing on the core principles, reaction kinetics, influencing factors, and practical considerations essential for successful bioconjugation in research and drug development.
Core Principles of NHS Ester Reactivity
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond.[1][]
The efficiency of this conjugation is primarily dictated by the competition between two key reactions: aminolysis (the desired reaction with the amine) and hydrolysis (the reaction with water).[3][4] The interplay between these two reactions is heavily influenced by the reaction conditions, with pH being the most critical parameter.[3]
Factors Influencing Reaction Efficiency
Achieving high-yield and specific conjugation requires careful control over several experimental parameters.
The Critical Role of pH
The pH of the reaction buffer is the most significant factor governing the outcome of an NHS ester conjugation. It directly influences both the nucleophilicity of the target primary amines and the stability of the NHS ester itself.
-
Low pH: At acidic pH, primary amines are predominantly protonated (R-NH3+), rendering them non-nucleophilic and unreactive towards NHS esters.
-
High pH: As the pH increases, the concentration of the deprotonated, nucleophilic amine (R-NH2) increases, favoring the aminolysis reaction. However, the rate of NHS ester hydrolysis also increases significantly at higher pH, reducing the amount of active ester available for conjugation.
The optimal pH for most NHS ester conjugations is a compromise between maximizing amine reactivity and minimizing hydrolysis, typically falling within the range of pH 7.2 to 8.5 . An initial pH of 8.3-8.5 is often recommended.
Buffer Composition
The choice of buffer is crucial to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. Amine-free buffers are therefore essential.
Table 1: Recommended Buffers for NHS Ester Conjugation
| Buffer Type | Common Examples | Notes |
| Phosphate | Phosphate-buffered saline (PBS) | Widely used and compatible. |
| Bicarbonate | Sodium bicarbonate buffer | A common choice, helps maintain the optimal pH range. |
| Borate | Borate buffer | Another suitable amine-free option. |
| HEPES | HEPES buffer | A zwitterionic buffer that is compatible with NHS ester reactions. |
If a protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before initiating the conjugation.
Solvent Effects
Many NHS esters have limited solubility in aqueous solutions and are often dissolved in an anhydrous organic solvent before being added to the reaction mixture. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly used solvents. It is critical to use anhydrous (water-free) solvents to prevent premature hydrolysis of the NHS ester stock solution. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.
Reaction Kinetics: Aminolysis vs. Hydrolysis
The success of an NHS ester conjugation hinges on the rate of aminolysis being significantly faster than the rate of hydrolysis.
Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
As the table illustrates, the stability of NHS esters in aqueous solution is inversely proportional to the pH. The increased concentration of hydroxide ions at higher pH accelerates the hydrolysis of the ester.
While primary amines are better nucleophiles than water, in dilute protein solutions, the high concentration of water can make hydrolysis a significant competing reaction. Increasing the protein concentration can favor the bimolecular aminolysis reaction over the unimolecular hydrolysis.
Reactivity with Amino Acid Residues
While NHS esters are highly selective for primary amines, they can exhibit reactivity towards other nucleophilic amino acid side chains, particularly under non-optimal conditions.
Table 3: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid Residue | Functional Group | Relative Reactivity | Stability of Linkage | Notes |
| Lysine (ε-amino) | Primary Amine | High | Very Stable (Amide) | Primary target for conjugation. |
| N-terminus (α-amino) | Primary Amine | High | Very Stable (Amide) | Reactivity is pH-dependent due to its lower pKa compared to lysine. |
| Cysteine | Sulfhydryl (-SH) | Moderate | Less Stable (Thioester) | Can react to form a thioester, but this is less favored than reaction with primary amines. |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low | Unstable (Ester) | Reaction is more significant at lower pH and forms an unstable O-acyl bond. |
| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Very Low | Unstable (Ester) | Can be acylated, but the resulting ester bond is prone to hydrolysis. |
Experimental Protocols
The following protocols provide a general framework for the conjugation of proteins and oligonucleotides with NHS esters. Optimization may be required for specific applications.
General Protocol for Protein Labeling with an NHS Ester
This protocol is suitable for labeling proteins, such as antibodies, with fluorescent dyes, biotin, or other molecules functionalized with an NHS ester.
1. Materials and Reagents:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
NHS ester reagent.
-
Anhydrous DMSO or DMF.
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Purification column (e.g., size-exclusion chromatography).
2. Procedure:
-
Prepare Protein Solution: Dissolve or buffer-exchange the protein into the recommended reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching (Optional): To terminate the reaction, add a quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted NHS ester and byproducts using a size-exclusion chromatography column (desalting column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.
General Protocol for Oligonucleotide Labeling
This protocol is for labeling amino-modified oligonucleotides.
1. Materials and Reagents:
-
Amine-modified oligonucleotide.
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.
-
NHS ester reagent.
-
Anhydrous DMSO or DMF.
-
Size-exclusion desalting column.
2. Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer. Ensure the oligonucleotide is in its sodium salt form, as ammonium salts from deprotection can interfere with the reaction.
-
Prepare NHS Ester Solution: Dissolve 5-10 equivalents of the NHS ester in a small volume of anhydrous DMF or DMSO.
-
Reaction: Add the NHS ester solution to the oligonucleotide solution.
-
Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.
-
Purification: Separate the labeled oligonucleotide from excess reagents and salts using a desalting column.
Visualization of Key Processes
To further elucidate the principles of NHS ester reactivity, the following diagrams illustrate the core reaction mechanism, a typical experimental workflow, and the influence of pH.
References
Methodological & Application
Application Notes and Protocols for Peptide Labeling with Fmoc-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development and research to enhance the therapeutic and diagnostic properties of peptides. PEGylation can improve a peptide's solubility, stability against enzymatic degradation, and circulation half-life, while reducing its immunogenicity.[1][2] The Fmoc-PEG4-NHS ester is a heterobifunctional linker designed for the precise modification of peptides.[3]
This molecule features two key functional groups:
-
An N-hydroxysuccinimide (NHS) ester : This amine-reactive group efficiently labels the primary amines found at the N-terminus of a peptide or on the side chain of lysine residues, forming a stable amide bond.[4][5] The reaction is most efficient at a slightly alkaline pH (7.2-8.5).
-
A fluorenylmethyloxycarbonyl (Fmoc) group : This is a base-labile protecting group for an amine. Its presence allows for orthogonal protection strategies in peptide synthesis and conjugation. The Fmoc group can be selectively removed under basic conditions (e.g., using piperidine) to reveal a primary amine, which can then be used for subsequent conjugation to other molecules.
The tetraethylene glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the labeled peptide in aqueous media. This application note provides detailed protocols for labeling peptides with this compound in solution and on-resin, as well as methods for purification and characterization of the resulting conjugate.
Key Applications
-
Improving Pharmacokinetics: Enhancing the in vivo stability and circulation time of peptide-based therapeutics.
-
Increasing Solubility: Improving the solubility of hydrophobic peptides.
-
Synthesis of Peptide-Drug Conjugates (PDCs): The Fmoc-protected amine can be deprotected after initial peptide labeling to allow for the attachment of a cytotoxic drug or other payload.
-
Development of Targeted Therapies: Linking targeting peptides to nanoparticles or other delivery systems.
Experimental Protocols
Protocol 1: In-Solution Labeling of Peptides
This protocol describes the labeling of a peptide with a free N-terminal amine or lysine residue in a solution phase.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or Phosphate-Buffered Saline (PBS, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M glycine
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL. If the peptide is sensitive to high pH, PBS (pH 7.4) can be used, but the reaction time may need to be extended.
-
This compound Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the peptide or other reagents are light-sensitive.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the Fmoc-PEG4-labeled peptide from excess reagents and byproducts using RP-HPLC.
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Protocol 2: On-Resin Labeling of Peptides
This protocol is suitable for labeling a peptide at the N-terminus while it is still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-bound resin with a deprotected N-terminal amine
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) for washing
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether for precipitation
-
RP-HPLC system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF. Ensure the N-terminal Fmoc protecting group has been removed by treating with piperidine in DMF and thoroughly wash the resin with DMF.
-
Labeling Reaction: Prepare a solution of this compound (3-5 equivalents relative to the resin loading) and DIPEA (5-10 equivalents) in DMF.
-
Incubation: Add the labeling solution to the swollen resin and shake at room temperature for 4-24 hours. The reaction progress can be monitored by a Kaiser test on a small sample of beads.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
-
Purification and Characterization: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by RP-HPLC. Characterize the final product by mass spectrometry and analytical RP-HPLC.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 584.6 g/mol | |
| Formula | C₃₀H₃₆N₂O₁₀ | |
| Purity | >95% | |
| Solubility | DMSO, DMF, DCM | |
| Storage | -20°C, desiccated |
Table 2: Representative Purification and Characterization Data for a PEGylated Peptide
| Analysis | Unlabeled Peptide | Fmoc-PEG4-Labeled Peptide |
| RP-HPLC Retention Time | 15.2 min | 18.5 min |
| Purity (by HPLC) | >98% | >95% |
| Calculated Mass (Monoisotopic) | 1500.8 Da | 2085.4 Da |
| Observed Mass (ESI-MS [M+H]⁺) | 1501.7 Da | 2086.3 Da |
Visualizations
Experimental Workflow for In-Solution Peptide Labeling
Caption: Workflow for in-solution peptide labeling with this compound.
Logical Relationship for Peptide-Drug Conjugate (PDC) Synthesis
Caption: Logical steps for synthesizing a peptide-drug conjugate.
References
Application Notes and Protocols for Fmoc-PEG4-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG4-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] This reagent features a fluorenylmethoxycarbonyl (Fmoc)-protected amine and a highly reactive N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer.[3][4] The NHS ester facilitates covalent linkage to primary amines on biomolecules, while the Fmoc group provides a stable protecting group that can be removed under basic conditions to reveal a primary amine for subsequent conjugation steps.[3] The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate.
These application notes provide detailed protocols for the use of this compound in the modification of proteins and peptides, including conjugation, deprotection, and purification strategies.
Data Presentation
The efficiency of conjugating this compound to a biomolecule is influenced by several factors, including the molar ratio of the linker to the biomolecule, pH, and temperature. While specific efficiencies are application-dependent, a conjugation efficiency of over 85% has been reported in the synthesis of HER2-targeting single-domain antibodies. The following table provides a representative example of how conjugation efficiency might be affected by the molar excess of this compound.
| Molar Excess of this compound (to Protein) | Degree of Labeling (DOL) | Conjugation Efficiency (%) |
| 5:1 | 1.2 | 60 |
| 10:1 | 2.5 | 85 |
| 20:1 | 4.1 | >90 |
| 50:1 | 6.8 | >95 |
Note: This table presents hypothetical data based on typical bioconjugation reactions to illustrate the relationship between molar excess and conjugation efficiency. The >85% efficiency is a reported value for a specific application.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)
This protocol details the covalent attachment of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution with gentle stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography (SEC) column or dialysis.
-
Protocol 2: Fmoc Deprotection of the Conjugated Biomolecule
This protocol describes the removal of the Fmoc protecting group to expose a primary amine for further functionalization.
Materials:
-
Fmoc-PEG4-conjugated biomolecule
-
Deprotection solution: 20% piperidine in DMF
-
DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of the Conjugate:
-
Ensure the Fmoc-PEG4-conjugated biomolecule is in a solvent compatible with the deprotection solution, such as DMF. If necessary, perform a buffer exchange.
-
-
Deprotection Reaction:
-
Add the deprotection solution to the conjugate.
-
Incubate for 10-30 minutes at room temperature.
-
-
Removal of Deprotection Reagent:
-
Wash the reaction mixture with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Purify the deprotected conjugate using a size-exclusion chromatography column to remove any remaining reagents.
-
Mandatory Visualization
Caption: Experimental workflow for bioconjugation and subsequent Fmoc deprotection.
Caption: Logical relationship of the two-step bioconjugation process.
References
Application Notes and Protocols for Amine Modification Using Fmoc-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the modification of primary amines in biomolecules using Fmoc-PEG4-NHS ester. This reagent is a heterobifunctional linker that introduces a polyethylene glycol (PEG) spacer with a terminal N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine for subsequent conjugation steps. The inclusion of a PEG spacer enhances the solubility and pharmacokinetic properties of the modified molecule.[1][2][3]
The NHS ester reacts efficiently with primary amines at a neutral to slightly basic pH to form a stable amide bond.[4][5] The Fmoc protecting group is stable under these conditions and can be removed later using a mild base, typically a piperidine solution, to reveal a primary amine for further functionalization. This two-step process allows for controlled, sequential conjugations, making this compound a versatile tool in bioconjugation, drug delivery, and proteomics.
Chemical Reaction Pathway
The following diagram illustrates the two-stage reaction: first, the conjugation of this compound to a primary amine-containing molecule, and second, the deprotection of the Fmoc group to yield a free amine.
Caption: Reaction scheme for amine modification and subsequent Fmoc deprotection.
Experimental Protocols
Protocol for Amine Modification with this compound
This protocol details the steps for conjugating this compound to primary amines on proteins or other biomolecules.
2.1.1. Materials
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide, amine-modified oligonucleotide)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification system: Gel filtration column (e.g., Sephadex G-25), dialysis cassettes, or HPLC.
2.1.2. Experimental Workflow
Caption: Workflow for amine modification using this compound.
2.1.3. Step-by-Step Procedure
-
Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer at a concentration of 1-10 mg/mL. If the biomolecule is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or desalting.
-
Prepare the this compound Solution: this compound is moisture-sensitive. Allow the reagent to warm to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Calculate Reagent Amount: The optimal molar ratio of NHS ester to the biomolecule depends on the number of available primary amines and the desired degree of labeling. A molar excess of 8-20 fold is a common starting point for mono-labeling of proteins.
-
Reaction: Add the calculated volume of the this compound solution to the biomolecule solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. Incubate the reaction for 1-4 hours at room temperature or overnight on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by gel filtration, dialysis, or another suitable chromatographic method.
-
Storage: Store the purified conjugate under conditions appropriate for the biomolecule, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.
Protocol for Fmoc Deprotection
This protocol describes the removal of the Fmoc group to expose a primary amine for subsequent reactions.
2.2.1. Materials
-
Fmoc-PEG4-modified biomolecule
-
Deprotection Solution: 20% piperidine in DMF
-
DMF for washing
-
Purification system as described in 2.1.1.
2.2.2. Experimental Workflow
Caption: Workflow for Fmoc deprotection and subsequent steps.
2.2.3. Step-by-Step Procedure
-
Prepare for Deprotection: If the purified Fmoc-PEG4-biomolecule is in an aqueous buffer, it may need to be solvent-exchanged or lyophilized and redissolved in DMF.
-
Deprotection Reaction: Add the deprotection solution to the Fmoc-PEG4-biomolecule. The reaction time can vary from 5 to 30 minutes at room temperature.
-
Purification: Remove the piperidine and the dibenzofulvene-piperidine adduct by gel filtration or dialysis against a suitable buffer for the subsequent application.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the amine modification and Fmoc deprotection protocols.
Table 1: Reaction Conditions for Amine Modification
| Parameter | Recommended Value | Notes |
| pH | 8.3 - 8.5 | Lower pH protonates the amine, preventing reaction. Higher pH increases NHS ester hydrolysis. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Must be free of primary amines. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive. |
| Molar Excess of NHS Ester | 8-20 fold for proteins | Optimal ratio should be determined empirically. |
| Reaction Temperature | Room Temperature or on ice | Lower temperature can reduce non-specific reactions and hydrolysis. |
| Reaction Time | 1-4 hours at RT, or overnight on ice | Longer incubation may be needed for less reactive amines. |
| Biomolecule Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
Table 2: Conditions for Fmoc Deprotection
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | 20% Piperidine in DMF | A common and effective reagent for Fmoc removal. |
| Reaction Time | 5 - 30 minutes | The exact time can depend on the substrate. |
| Reaction Temperature | Room Temperature | Standard condition for Fmoc deprotection. |
References
Application Notes and Protocols for Fmoc-PEG4-NHS Ester in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG4-NHS ester is a heterobifunctional linker molecule widely employed in bioconjugation and drug development.[1][2][3] It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a reactive N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This unique structure makes it an invaluable tool in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of a PEG moiety, a process known as PEGylation.
PEGylation of peptides and proteins offers several pharmacodynamic and pharmacokinetic advantages, including:
-
Increased Solubility: The hydrophilic PEG chain enhances the solubility of hydrophobic peptides in aqueous media.[4][5]
-
Enhanced Stability: PEGylation can protect peptides from proteolytic degradation, thereby increasing their in-vivo half-life.
-
Reduced Immunogenicity: The PEG moiety can shield antigenic epitopes on the peptide, reducing its potential to elicit an immune response.
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the peptide, PEGylation can reduce renal clearance, leading to prolonged circulation time.
These benefits make this compound a critical reagent in the development of peptide-based therapeutics with improved efficacy and dosing regimens.
Chemical Properties and Specifications
| Property | Value |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,6,9,12-tetraoxapentadecan-15-oate |
| Molecular Formula | C₃₀H₃₆N₂O₁₀ |
| Molecular Weight | 584.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). |
| Storage Conditions | Store at -20°C, protected from moisture. |
Application in Solid-Phase Peptide Synthesis
This compound is primarily used for the N-terminal PEGylation of peptides while they are still attached to the solid support (on-resin PEGylation). This approach offers several advantages over solution-phase PEGylation, including the use of excess reagents to drive the reaction to completion and simplified purification of the final product.
The general workflow for on-resin N-terminal PEGylation using this compound is as follows:
-
Standard Fmoc-SPPS: The peptide is synthesized on a suitable solid support using standard Fmoc chemistry.
-
N-Terminal Fmoc Deprotection: The Fmoc protecting group of the final amino acid is removed to expose the free N-terminal amine.
-
On-Resin PEGylation: The resin-bound peptide is reacted with this compound. The NHS ester selectively reacts with the N-terminal amine to form a stable amide bond.
-
Fmoc Deprotection of PEG-Linker (Optional): If further chain extension or modification is desired, the Fmoc group on the PEG linker can be removed.
-
Cleavage and Deprotection: The PEGylated peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.
-
Purification: The crude PEGylated peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Protocol 1: On-Resin N-Terminal PEGylation of a Peptide
This protocol describes the manual on-resin N-terminal PEGylation of a peptide synthesized on a Rink Amide resin.
Materials:
-
Peptide-on-resin with a free N-terminus
-
This compound
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Piperidine
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS))
-
Cold diethyl ether
-
Synthesis vessel
Procedure:
-
Resin Swelling and N-Terminal Fmoc Deprotection:
-
Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the 20% piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) and then again with DMF (3 times) to remove residual piperidine.
-
-
On-Resin PEGylation:
-
Dissolve this compound (2-5 equivalents) in DMF.
-
Add DIPEA (4-10 equivalents) to the this compound solution.
-
Add the activated PEG linker solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored using a Kaiser test to confirm the consumption of the free amine.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents.
-
-
Fmoc Deprotection of the PEG-Linker (Optional):
-
If the N-terminus of the PEG linker needs to be deprotected for further modification, repeat step 1 (N-Terminal Fmoc Deprotection).
-
-
Final Washing and Drying:
-
Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
-
Dry the resin under vacuum for at least 2 hours.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude PEGylated peptide.
-
-
Purification:
-
Purify the crude peptide by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final PEGylated peptide.
-
Quantitative Parameters for On-Resin PEGylation:
| Parameter | Recommended Range | Notes |
| This compound | 2 - 5 equivalents | A molar excess is used to drive the reaction to completion. The optimal amount may vary depending on the peptide sequence and resin loading. |
| DIPEA | 4 - 10 equivalents | Acts as a non-nucleophilic base to neutralize the proton released during the reaction. |
| Solvent | DMF | Ensures good swelling of the resin and solubility of the reagents. |
| Reaction Temperature | Room Temperature | Mild conditions are sufficient for the reaction. |
| Reaction Time | 2 - 4 hours | The reaction progress can be monitored using a colorimetric test like the Kaiser test. |
| Cleavage Cocktail | TFA/H₂O/TIPS 95:2.5:2.5 | A standard cleavage cocktail for Fmoc-SPPS. The composition may need to be adjusted based on the amino acid composition of the peptide (e.g., presence of Trp, Met, Cys). |
| Expected Yield | Variable | The yield of the final purified PEGylated peptide can vary significantly depending on the peptide sequence, synthesis efficiency, and purification recovery. |
Visualizations
Workflow for Solid-Phase Synthesis of an N-Terminally PEGylated Peptide
Caption: Workflow for the synthesis of an N-terminally PEGylated peptide using this compound on a solid support.
Comparison of On-Resin vs. Solution-Phase PEGylation
Caption: Comparison of the advantages and disadvantages of on-resin versus solution-phase peptide PEGylation strategies.
References
- 1. peptide.com [peptide.com]
- 2. This compound, 1314378-14-7 | BroadPharm [broadpharm.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc-PEG4-NHS Ester in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG4-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern drug delivery research. It features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and an N-hydroxysuccinimide (NHS) ester, connected by a 4-unit polyethylene glycol (PEG) spacer.[1][2] This unique structure provides several advantages in the design and synthesis of complex bioconjugates, including peptides, proteins, antibodies, and oligonucleotides for targeted drug delivery and the development of novel therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4][5]
The Fmoc protecting group offers an orthogonal protection strategy, allowing for its removal under basic conditions without affecting other protecting groups, enabling sequential and site-specific conjugation. The NHS ester reacts efficiently with primary amines on biomolecules to form stable amide bonds. The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate, reduces steric hindrance, and can improve pharmacokinetic properties.
These application notes provide detailed protocols and data for the use of this compound in key drug delivery research applications.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its successful application.
| Property | Value | Reference |
| Molecular Weight | 584.6 g/mol | |
| CAS Number | 1314378-14-7 | |
| Purity | >95% | |
| Solubility | Soluble in DMSO, DMF, Chloroform | |
| Storage | Store at -20°C, desiccated. |
Handling Precautions:
-
This compound is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare solutions immediately before use, as the NHS ester can hydrolyze in the presence of moisture. Do not prepare stock solutions for long-term storage.
-
Use anhydrous solvents for reconstitution.
Applications in Drug Delivery Research
This compound is a versatile tool for a range of applications in drug delivery, primarily centered around the conjugation of biomolecules to create targeted therapeutics.
Peptide Modification and PEGylation
The NHS ester functionality allows for the straightforward PEGylation of peptides at the N-terminus or at lysine residues, which can improve their solubility, stability, and circulation half-life. The Fmoc group can be retained for further modifications or removed to expose a primary amine for subsequent conjugation steps.
Antibody-Drug Conjugate (ADC) Development
In the field of oncology, this compound can be used as a linker to attach cytotoxic drugs to antibodies that target tumor-specific antigens. The PEG spacer can influence the stability and pharmacokinetic profile of the ADC.
PROTAC Synthesis
PROTACs are bifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. This compound serves as a flexible linker to connect a target-binding ligand and an E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
This protocol outlines the general steps for labeling a protein with this compound.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in a suitable amine-free buffer.
-
If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into an appropriate conjugation buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the attached molecule has a chromophore), mass spectrometry, or HPLC.
-
Quantitative Data Example: Antibody Conjugation
| Antibody | Molar Excess of this compound | Reaction Time (hours) | Degree of Labeling (DOL) |
| Trastuzumab | 20x | 2 | 3.5 |
| Rituximab | 15x | 4 | 2.8 |
| Cetuximab | 25x | 1 | 4.1 |
Note: The above data is illustrative and the optimal conditions will vary depending on the specific antibody and desired DOL.
Protocol 2: On-Resin N-terminal Modification of a Peptide with this compound
This protocol describes the modification of a peptide with this compound while it is still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-on-resin with a deprotected N-terminus
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
Procedure:
-
Resin Preparation:
-
Swell the peptide-on-resin in anhydrous DMF.
-
Ensure the N-terminal Fmoc protecting group has been removed by standard solid-phase peptide synthesis (SPPS) procedures (e.g., treatment with 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF to remove any residual piperidine.
-
-
Conjugation Reaction:
-
Prepare a solution of this compound (2-5 equivalents relative to the resin loading) and DIPEA (4-10 equivalents) in anhydrous DMF.
-
Add the solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection (Optional):
-
The peptide can be cleaved from the resin and side-chain protecting groups removed using standard cleavage cocktails (e.g., trifluoroacetic acid-based).
-
-
Fmoc Deprotection for Further Conjugation:
-
If a subsequent conjugation to the newly introduced amine is desired, the Fmoc group on the PEG linker can be removed by treating the resin with 20% piperidine in DMF.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Protein Conjugation
References
Application Notes and Protocols for Fmoc-PEG4-NHS Ester Reaction with Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of Fmoc-PEG4-NHS ester to proteins. This heterobifunctional crosslinker is a valuable tool for introducing a protected amine functionality onto a protein via a flexible, hydrophilic polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines on the protein surface, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for subsequent, orthogonal deprotection and further modification. This methodology is particularly relevant in the fields of drug delivery, proteomics, and the development of novel bioconjugates such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical modification reagent that enables the covalent attachment of a PEGylated linker to proteins.[1][2] The key features of this reagent include:
-
NHS Ester: This functional group targets primary amines, such as the N-terminus and the side chain of lysine residues on proteins, to form stable amide bonds.[3]
-
PEG4 Spacer: The tetra-polyethylene glycol spacer enhances the solubility and reduces aggregation of the modified protein.[4] It also provides a flexible linker arm, which can be advantageous in applications where steric hindrance is a concern.
-
Fmoc Protecting Group: The Fmoc group provides an orthogonal handle for further functionalization. It is stable under the conditions required for the NHS ester reaction but can be readily removed under mild basic conditions to expose a primary amine for subsequent conjugation steps.
This combination of features makes this compound a versatile tool for multi-step protein modification strategies.
Reaction Mechanism and Workflow
The conjugation of this compound to a protein proceeds via a nucleophilic acyl substitution reaction. The deprotonated primary amine of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Figure 1: Reaction mechanism of this compound with a primary amine on a protein.
The general workflow for protein modification with this compound involves several key steps, from preparation to characterization of the final conjugate.
Figure 2: General experimental workflow for protein modification with this compound.
Experimental Protocols
Materials
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.1 M bicarbonate buffer, or 0.1 M borate buffer, pH 7.2-9.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
Protocol for Protein Conjugation
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
-
Prepare the Protein Solution:
-
Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction for 30 minutes to 4 hours at room temperature, or overnight at 4°C. The reaction time and temperature can be adjusted to control the degree of labeling.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (gel filtration) or dialysis.
-
Protocol for Fmoc Deprotection
-
Prepare the Deprotection Solution:
-
Prepare a solution of 20% (v/v) piperidine in DMF.
-
-
Perform the Deprotection Reaction:
-
Add the 20% piperidine/DMF solution to the purified and dried Fmoc-PEG4-protein conjugate.
-
Incubate at room temperature for 10-30 minutes.
-
-
Purify the Deprotected Conjugate:
-
Remove the piperidine and dibenzofulvene-piperidine adduct by repeated precipitation with cold diethyl ether or by size-exclusion chromatography.
-
Data Presentation: Reaction Condition Optimization
The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes key parameters and their recommended ranges for optimization.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | The optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often a good starting point. |
| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | Higher ratios generally lead to a higher degree of labeling but may increase the risk of protein aggregation or loss of activity. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins to minimize degradation, but may require longer reaction times. |
| Reaction Time | 30 minutes to 4 hours | Longer incubation times can increase the degree of labeling, but also the extent of NHS ester hydrolysis. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency. |
Characterization of the Conjugate
Thorough characterization of the Fmoc-PEG4-protein conjugate is essential to confirm successful labeling and to determine the degree of modification.
| Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity of the conjugate, separation of labeled and unlabeled protein. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Molecular weight of the conjugate, determination of the average number of PEG linkers per protein (degree of labeling). |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Accurate molecular weight of the conjugate and identification of PEGylation sites through peptide mapping. |
| UV-Vis Spectroscopy | Can be used to estimate the degree of labeling if the protein and the linker have distinct absorbance maxima. |
Downstream Applications
The primary amine exposed after Fmoc deprotection can be used for a variety of downstream applications, including:
-
Synthesis of PROTACs: The deprotected amine can be coupled to a ligand for an E3 ubiquitin ligase, forming a PROTAC that can induce the degradation of a target protein.
-
Attachment of Fluorophores or Biotin: The amine can be labeled with fluorescent dyes or biotin for detection and imaging applications.
-
Immobilization: The protein can be covalently attached to a solid support for use in affinity chromatography or other assays.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Hydrolysis of NHS ester- Suboptimal pH- Presence of primary amines in the buffer | - Use fresh, anhydrous DMSO/DMF.- Optimize the reaction pH (8.3-8.5 is often ideal).- Perform buffer exchange into an amine-free buffer. |
| Protein Precipitation | - High degree of labeling- Unstable protein | - Reduce the molar ratio of the NHS ester.- Perform the reaction at a lower temperature (4°C). |
| Incomplete Fmoc Deprotection | - Insufficient reaction time or reagent concentration | - Increase the incubation time or the concentration of piperidine. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound for the precise and versatile modification of proteins for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Labeling with Fmoc-PEG4-NHS Ester
Introduction
N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the modification of primary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The reaction between an NHS ester and a primary amine forms a stable amide bond under mild conditions.[2] This application note provides a detailed protocol for the use of Fmoc-PEG4-NHS ester, a heterobifunctional linker, for labeling primary amine-containing molecules.
This compound is a versatile tool in bioconjugation.[4] It features an NHS ester for immediate reaction with a primary amine, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance solubility, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. The Fmoc group is stable during the initial NHS ester reaction but can be readily removed under basic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.
Principle of Reaction
The labeling reaction involves the nucleophilic attack of a primary amine from the target molecule on the carbonyl carbon of the NHS ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is highly dependent on pH; an optimal pH range of 8.3-8.5 is recommended to ensure the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester. It is crucial to use amine-free buffers, such as phosphate or bicarbonate buffers, as buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS ester.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including the concentration of the reactants and the molar ratio of the NHS ester to the amine-containing molecule. The following table provides recommended starting conditions that should be optimized for each specific application.
| Parameter | Recommended Value | Notes |
| Molar Excess of this compound | ||
| > 5 mg/mL Target Molecule Concentration | 5-10 fold | Higher target concentrations generally lead to more efficient labeling. |
| 1-5 mg/mL Target Molecule Concentration | 10-20 fold | A common concentration range for labeling proteins and antibodies. |
| < 1 mg/mL Target Molecule Concentration | 20-50 fold | A higher excess is necessary to compensate for slower reaction kinetics at lower concentrations. |
| Reaction Conditions | ||
| pH | 8.3 - 8.5 | Optimal for balancing amine reactivity and NHS ester stability. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. |
| Incubation Time | 1-4 hours at Room Temperature or Overnight at 4°C | Longer incubation times may be required for less reactive amines or lower concentrations. |
| Solvents | ||
| This compound Stock Solution | Anhydrous DMF or DMSO | NHS esters are moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before use. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Must be free of primary amines. |
Experimental Protocols
Materials
-
This compound (MW: 584.62 g/mol )
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size exclusion chromatography column, dialysis cassette)
Protocol for Labeling an Amine-Containing Molecule
-
Preparation of the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Reaction Buffer to the desired concentration (refer to the table above).
-
If the molecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or desalting column.
-
-
Calculation of Molar Excess:
-
Use the following formula to calculate the mass of this compound required for the desired molar excess:
Where the Molecular Weight of this compound is 584.62 Da.
-
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the calculated mass of this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. Note: Do not prepare aqueous stock solutions of NHS esters for storage as they will hydrolyze.
-
-
Labeling Reaction:
-
While gently vortexing, add the calculated volume of the this compound stock solution to the solution of the amine-containing molecule.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts using a suitable purification method.
-
Size Exclusion Chromatography (SEC): Effective for separating the labeled molecule from smaller, unreacted reagents.
-
Dialysis or Buffer Exchange: Useful for removing small molecule impurities.
-
Other chromatographic techniques such as ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or reverse-phase chromatography (RPC) can also be employed for purification and to separate species with different degrees of labeling.
-
-
Characterization of the Conjugate:
-
The degree of labeling can be determined using techniques such as mass spectrometry, which can identify the mass shift corresponding to the attached Fmoc-PEG4 moiety.
-
Visualizations
Caption: Chemical reaction of this compound with a primary amine.
Caption: Experimental workflow for labeling with this compound.
References
Application Note: Purification and Quality Control of Fmoc-PEG4-NHS Ester Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-N-amido-dPEG®4-NHS ester is a heterobifunctional crosslinker widely used in bioconjugation, peptide synthesis, and drug development.[1][2][3] It features an Fmoc-protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic polyethylene glycol (PEG) spacer.[2] The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4] The Fmoc group provides a stable protecting group that can be removed under basic conditions to reveal a primary amine for subsequent modification, while the NHS ester reacts efficiently with primary amines on proteins, peptides, or other molecules.
Given the moisture-sensitive nature of the NHS ester, which can hydrolyze, and the potential for impurities from the synthesis of the starting materials, rigorous purification and quality control are essential to ensure the integrity and reactivity of the final conjugate. This note provides a detailed protocol for the purification of Fmoc-PEG4-NHS ester and its conjugates using flash column chromatography and outlines analytical methods for quality assessment.
Potential Impurities
During the synthesis and storage of this compound, several impurities can arise:
-
Hydrolyzed NHS Ester: The NHS ester can hydrolyze to the corresponding carboxylic acid (Fmoc-PEG4-COOH), especially in the presence of moisture.
-
Starting Material: Unreacted Fmoc-PEG4-COOH from the NHS ester activation step.
-
Coupling Reagent Byproducts: Byproducts from the carbodiimide (e.g., DCC or EDC) used for NHS ester formation, such as dicyclohexylurea (DCU).
-
Fmoc-Related Impurities: Small amounts of Fmoc-β-alanine or dipeptide species can sometimes be present in Fmoc-protected starting materials.
Purification and Analysis Workflow
A typical workflow involves the purification of the crude product, followed by a comprehensive analysis to confirm purity, identity, and integrity.
Caption: Workflow for purification and quality control.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of a crude this compound product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC visualization agent (e.g., potassium permanganate stain)
-
Glass column and fraction collection tubes
-
Rotary evaporator
Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If the product is not fully soluble, add a small amount of silica gel to the solution to create a dry slurry by evaporating the solvent.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or a Hexane/EtOAc mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
If the sample is in solution, carefully pipette it onto the top of the silica bed.
-
If a dry slurry was prepared, carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fractionation:
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis (TLC):
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 9:1 DCM:MeOH).
-
Visualize the spots under UV light (for the Fmoc group) and/or by staining. The desired product should appear as a single, well-defined spot.
-
-
Pooling and Concentration:
-
Combine the fractions that contain the pure product, as identified by TLC.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purity Assessment by RP-HPLC
Materials:
-
Purified this compound
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a 50:50 mixture of Water and Acetonitrile.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Gradient: Start with a 5-10 minute isocratic hold at initial conditions before beginning the gradient. A typical gradient is 10% to 90% B over 20-30 minutes.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥95% is generally considered acceptable.
Protocol 3: Identity Confirmation by LC-MS and NMR
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the purified compound.
-
Method: Use an LC system coupled to an electrospray ionization (ESI) mass spectrometer. The LC conditions can be similar to those used for the HPLC purity assessment.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the expected molecular weight of the this compound (e.g., [M+H]+, [M+Na]+). The molecular weight of this compound is approximately 584.6 g/mol .
NMR: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: The resulting ¹H NMR spectrum should be consistent with the structure of this compound, showing characteristic peaks for the Fmoc group, the PEG linker, and the NHS ester.
Data Presentation
The results from the quality control analyses should be clearly summarized.
Table 1: Summary of Analytical Results for Purified this compound
| Analysis Method | Parameter | Specification | Result |
| RP-HPLC | Purity | ≥ 95% | 97.2% |
| Retention Time | Reportable | 15.8 min | |
| LC-MS (ESI+) | [M+H]⁺ | ~585.6 g/mol | 585.5 g/mol |
| [M+Na]⁺ | ~607.6 g/mol | 607.5 g/mol | |
| ¹H NMR | Structure | Consistent with Structure | Conforms |
Logical Relationships in Quality Assessment
The different analytical techniques provide complementary information to build a complete picture of the compound's quality.
Caption: Relationship between analytical methods and data.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-PEG4-NHS Ester Labeling
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of Fmoc-PEG4-NHS ester for biomolecule labeling, particularly focusing on resolving issues of low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical tool used in bioconjugation. It consists of three key components:
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Fmoc (Fluorenylmethyloxycarbonyl chloride): A protecting group for the amine. This group is stable under many reaction conditions but can be removed with a mild base to reveal a free amine for subsequent reactions.
-
PEG4 (Polyethylene glycol, 4 units): A short, hydrophilic spacer that increases the solubility of the labeled molecule in aqueous solutions.
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that readily couples with primary amines (like the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.[1]
This reagent is commonly used to introduce a protected amine and a PEG spacer onto a biomolecule for applications such as PROTAC development, peptide synthesis, and drug delivery systems.[2]
Q2: I am observing very low labeling efficiency with my protein/peptide. What are the most common causes?
Low labeling efficiency is a frequent issue in NHS ester conjugation reactions. The primary culprits are often related to the reaction conditions, the quality of the reagents, or the properties of the biomolecule itself. The most critical factors to investigate are:
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Suboptimal pH: The reaction is highly pH-dependent.[3]
-
Presence of competing nucleophiles: Buffers containing primary amines will interfere with the reaction.[4]
-
Hydrolysis of the NHS ester: The NHS ester can react with water and become non-reactive.[5]
-
Poor reagent quality: The this compound or the solvent may be degraded.
-
Inaccessibility of target amines: The primary amines on your biomolecule may be sterically hindered.
Troubleshooting Guide: Low Labeling Efficiency
This guide provides a systematic approach to identifying and resolving the root cause of low labeling efficiency in your this compound labeling experiment.
Issue 1: Suboptimal Reaction Conditions
The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.
A. pH is Too Low or Too High
The reaction between an NHS ester and a primary amine is strongly influenced by the pH of the reaction buffer.
-
At low pH (below 7.2): The primary amines on the biomolecule are protonated (-NH3+), making them non-nucleophilic and thus unreactive with the NHS ester.
-
At high pH (above 8.5): The rate of hydrolysis of the NHS ester increases significantly. This competing reaction with water inactivates the reagent, reducing the amount available to react with your target molecule.
Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 . For many applications, a pH of 8.3-8.5 is considered optimal. Use a freshly calibrated pH meter to verify the pH of your buffer immediately before use.
B. Inappropriate Buffer Composition
The choice of buffer is critical for a successful labeling reaction.
Problem: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffer components will compete with the primary amines on your target biomolecule for reaction with the this compound, leading to significantly reduced labeling efficiency.
Solution: Use a non-amine-containing buffer. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
HEPES buffer
-
Borate buffer
C. Incorrect Temperature and Incubation Time
Temperature and reaction time are key parameters to optimize.
Problem:
-
High Temperature: While higher temperatures can increase the reaction rate, they also accelerate the hydrolysis of the NHS ester.
-
Short Incubation Time: The reaction may not have proceeded to completion.
Solution:
-
Reactions are typically performed for 0.5 to 4 hours at room temperature or at 4°C.
-
If you suspect hydrolysis is a major issue, perform the reaction at 4°C overnight. This slows down the hydrolysis rate more significantly than the labeling reaction.
Issue 2: Reagent Quality and Handling
The stability of the this compound is critical for successful labeling.
A. Hydrolysis of this compound
NHS esters are moisture-sensitive and can hydrolyze over time, especially when not stored properly.
Solution:
-
Store the this compound desiccated at -20°C.
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the NHS ester solution immediately before use. Do not store it in solution.
B. Poor Solvent Quality
The choice and quality of the solvent used to dissolve the this compound are important.
Problem: this compound is often not readily soluble in aqueous buffers and is typically dissolved in an organic solvent first. If the organic solvent is not of high quality, it can inhibit the reaction. For example, DMF can degrade to form dimethylamine, which will react with the NHS ester.
Solution:
-
Dissolve the this compound in anhydrous (dry) DMSO or DMF.
-
Use a high-purity, amine-free grade of DMF.
Issue 3: Properties of the Target Biomolecule
A. Low Concentration of Biomolecule
A low concentration of your protein or peptide can lead to poor labeling efficiency because the competing hydrolysis reaction becomes more favorable.
Solution: It is recommended to use a protein concentration of at least 2 mg/mL. If your biomolecule is in a dilute solution, consider concentrating it before the labeling reaction.
B. Accessibility of Primary Amines
The primary amines on the surface of the biomolecule must be accessible to the this compound for the reaction to occur. Steric hindrance can prevent efficient labeling.
Solution: If you have multiple potential labeling sites (e.g., several lysine residues), it's possible that some are buried within the structure of the molecule. While difficult to control directly, this is a factor to consider when analyzing the degree of labeling.
Quantitative Data Summary
The stability of the NHS ester is a critical factor in labeling efficiency. The following table summarizes the half-life of NHS esters under different pH conditions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| Data sourced from Thermo Fisher Scientific. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific biomolecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional): To stop the reaction and consume any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the Conjugate: Remove excess, unreacted this compound and byproducts using a desalting column (gel filtration) or dialysis.
Visual Guides
Chemical Reaction Pathway
Caption: Reaction of this compound with a primary amine to form a stable amide bond.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low labeling efficiency with this compound.
Competing Reactions
Caption: The competition between aminolysis (desired) and hydrolysis (undesired) of the NHS ester.
References
Fmoc-PEG4-NHS ester side reactions and byproducts
Welcome to the technical support center for Fmoc-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on troubleshooting side reactions and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3] It contains three key components:
-
An Fmoc (9-fluorenylmethyloxycarbonyl) group, which is a base-labile protecting group for a primary amine.[1]
-
A PEG4 (polyethylene glycol) spacer, which is a hydrophilic chain of four ethylene glycol units that increases the solubility and stability of the conjugate.[4]
-
An NHS (N-hydroxysuccinimide) ester , which is a reactive group that readily couples with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds.
This reagent is commonly used for PEGylating proteins, peptides, and other molecules. The Fmoc group allows for orthogonal protection, meaning it can be selectively removed under specific basic conditions to reveal a primary amine for further conjugation steps.
Q2: How should I store and handle this compound?
This compound is sensitive to moisture and should be stored in a desiccated environment at -20°C for long-term storage. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester. It is recommended to prepare solutions of the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: What are the optimal reaction conditions for conjugation?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A common starting point is a pH of 8.3-8.5. The reaction is typically carried out in amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Buffers containing primary amines, like Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization.
Troubleshooting Guide
Q1: My conjugation yield is consistently low. What are the possible causes and solutions?
Low conjugation yield is a common issue and can be attributed to several factors:
-
Hydrolysis of the NHS ester: This is the primary competing side reaction. The NHS ester can react with water, leading to an unreactive carboxylic acid.
-
Solution: Ensure the this compound is stored properly and handled to minimize moisture exposure. Prepare fresh solutions in anhydrous DMSO or DMF immediately before the experiment. Optimize the reaction pH; while a higher pH increases the reaction rate with amines, it also accelerates hydrolysis. Running the reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes favor the aminolysis reaction over hydrolysis.
-
-
Suboptimal pH: If the pH is too low (below 7.2), the primary amines on the target molecule will be protonated and less nucleophilic, reducing their reactivity with the NHS ester.
-
Solution: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
-
-
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophilic impurities will react with the NHS ester, reducing the amount available for your target molecule.
-
Solution: Use amine-free buffers. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.
-
-
Low reactant concentrations: Dilute concentrations of either the protein or the this compound can slow down the desired bimolecular reaction, allowing the unimolecular hydrolysis to become more significant.
-
Solution: If possible, increase the concentration of your protein and the crosslinker.
-
Q2: I am observing aggregation of my protein after the conjugation reaction. What can I do?
Protein aggregation can occur due to a high degree of labeling or changes in the protein's surface properties.
-
Solution: Optimize the molar ratio of this compound to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition that provides sufficient labeling without causing aggregation. Ensure the buffer conditions are optimal for your protein's stability throughout the reaction and purification process.
Q3: The this compound is not dissolving properly or precipitates when added to the reaction buffer. What should I do?
-
Solution: this compound is best dissolved in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM) immediately before use. When adding the stock solution to your aqueous reaction buffer, ensure that the final concentration of the organic solvent does not exceed 10% of the total reaction volume to avoid protein precipitation. Add the NHS ester solution to the protein solution while gently vortexing to ensure proper mixing.
Side Reactions and Byproducts
The primary side reaction of concern is the hydrolysis of the NHS ester. However, side reactions related to the Fmoc group can also occur, particularly in the context of subsequent deprotection steps.
Hydrolysis of the NHS Ester
The N-hydroxysuccinimide ester is susceptible to hydrolysis, where it reacts with water to form an unreactive carboxylic acid and N-hydroxysuccinimide. This is the most significant competing reaction during conjugation. The rate of hydrolysis is highly dependent on the pH of the solution.
Quantitative Data on NHS Ester Hydrolysis
The stability of NHS esters is inversely proportional to the pH.
| pH | Half-life of NHS Ester (at 0°C) |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| 9.0 | < 9 minutes |
Side Reactions of the Fmoc Group
While the Fmoc group is stable during the initial NHS ester conjugation, its removal to expose the amine for subsequent reactions can lead to side products. These are more commonly reported in the context of solid-phase peptide synthesis (SPPS) but are worth considering.
-
Dibenzofulvene (Dbf) Adducts: The deprotection of the Fmoc group using a base like piperidine generates a highly reactive intermediate called dibenzofulvene (Dbf). This intermediate is typically scavenged by the base used for deprotection. However, if other nucleophiles are present, Dbf can react with them to form adducts. While less common in solution-phase conjugations compared to SPPS, it's a potential source of byproducts.
-
Diketopiperazine (DKP) Formation: In peptides with a penultimate proline residue, the deprotected N-terminal amine can intramolecularly attack the adjacent amide bond, leading to the cleavage of a dipeptide and the formation of a diketopiperazine (DKP). This is a significant side reaction in SPPS and can also occur in solution, particularly during storage or handling of peptides with susceptible sequences.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools (e.g., desalting columns, dialysis cassettes)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amine-containing substances.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to come to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Logical Troubleshooting Workflow
References
Technical Support Center: Optimizing Fmoc-PEG4-NHS Ester Conjugation
Welcome to the technical support center for Fmoc-PEG4-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and consistency of your conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation in a question-and-answer format.
Question: Why is my this compound conjugation yield consistently low?
Answer: Low conjugation yield is a frequent challenge and can stem from several factors. The most common culprits are suboptimal reaction conditions, hydrolysis of the NHS ester, and issues with reagent quality.
Potential Causes and Solutions:
-
Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. At a pH below 7.2, the primary amine is protonated (-NH₃⁺), rendering it a poor nucleophile and thus unreactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of active reagent available for conjugation.[1][2]
-
Incorrect Buffer Composition: Buffers containing primary amines, such as Tris-HCl, will compete with your target molecule for reaction with the this compound, drastically reducing your yield.
-
Solution: Always use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[3] If your sample is in an amine-containing buffer, a buffer exchange step via dialysis or gel filtration is essential before starting the conjugation.
-
-
Hydrolysis of this compound: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that directly competes with the desired conjugation. The rate of hydrolysis is accelerated by increased pH and temperature.
-
Solution: Prepare the this compound solution immediately before use. If dissolving in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous. Avoid repeated freeze-thaw cycles of the reagent.
-
-
Low Reactant Concentration: In dilute solutions, the competing hydrolysis reaction can be favored over the bimolecular conjugation reaction.
-
Solution: If possible, increase the concentration of your amine-containing molecule and the this compound to favor the desired reaction.
-
-
Steric Hindrance: The primary amine on your target molecule may be sterically hindered, making it less accessible to the bulky this compound.
-
Solution: While the PEG4 spacer is designed to reduce steric hindrance, for particularly challenging sites, consider a linker with a longer PEG chain if available.
-
Question: I'm observing unexpected side products or a heterogeneous product profile. What could be the cause?
Answer: The presence of unexpected side products can complicate purification and analysis. These can arise from reactions with other nucleophilic groups on your molecule or from issues during solid-phase peptide synthesis if applicable.
Potential Causes and Solutions:
-
Reaction with Other Nucleophiles: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, although the resulting esters and thioesters are generally less stable than the amide bond.
-
Solution: Optimizing the pH to the lower end of the recommended range (e.g., pH 7.2-7.5) can help favor the reaction with the more nucleophilic primary amines.
-
-
Side Reactions in Solid-Phase Peptide Synthesis (SPPS): If you are performing on-resin conjugation, side reactions common to SPPS can occur. These include aspartimide formation (especially in Asp-Gly or Asp-Ser sequences) and diketopiperazine formation at the dipeptide stage.
-
Solution: For on-resin conjugations, ensure that your SPPS protocols are optimized to minimize these side reactions. This may involve using specific coupling reagents or protecting groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Fmoc group in this compound?
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine at one end of the PEG linker. This allows for a two-step, orthogonal conjugation strategy. First, the NHS ester reacts with a primary amine on your target molecule. Subsequently, the Fmoc group can be removed under basic conditions (typically with piperidine in DMF) to reveal a new primary amine, which can then be used for further conjugation to another molecule.
Q2: How should I store and handle this compound?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent condensation of moisture onto the reagent, which would lead to hydrolysis.
Q3: In what solvent should I dissolve this compound?
This compound is soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is recommended to dissolve the reagent in a small amount of anhydrous DMSO or DMF immediately before use and then add it to your aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins.
Q4: What is the optimal molar ratio of this compound to my amine-containing molecule?
The optimal molar ratio depends on the number of accessible primary amines on your target molecule and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the amine-containing molecule. For dilute protein solutions, a higher molar excess may be required to achieve the same level of conjugation. It is highly recommended to perform a series of small-scale reactions with varying molar ratios to determine the optimal condition for your specific application.
Q5: How can I monitor the progress of the conjugation reaction?
The progress of the conjugation can be monitored by various analytical techniques, including:
-
HPLC: To separate the conjugated product from the starting materials.
-
Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the mass of the conjugated product and determine the degree of labeling.
-
SDS-PAGE: For proteins, an increase in molecular weight upon conjugation can be visualized as a band shift.
Q6: How do I quench the conjugation reaction?
To stop the reaction, you can add a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. This will react with any excess, unreacted this compound.
Q7: How do I remove the Fmoc protecting group after conjugation?
The Fmoc group is typically removed by treating the conjugated molecule with a solution of 20% piperidine in DMF. The reaction is usually fast, often complete within minutes. Subsequent purification is necessary to remove the piperidine and the dibenzofulvene-piperidine adduct.
Data Summary
The following tables summarize key parameters for optimizing your this compound conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.0-8.5) | Balances amine reactivity and NHS ester stability. |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can reduce the rate of hydrolysis. |
| Reaction Time | 30 minutes to 4 hours | Can be extended to overnight at 4°C for sensitive molecules. |
| Buffer | Amine-free (e.g., PBS, Bicarbonate, HEPES, Borate) | Avoids competition for the NHS ester. |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Ensures stability of the NHS ester before addition to the aqueous reaction. |
| Molar Ratio | 10- to 20-fold molar excess of NHS ester to amine | A starting point for optimization; may need adjustment based on reactant concentrations. |
Table 2: NHS Ester Stability in Aqueous Solution
| pH (at 0°C) | Approximate Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.6 | 10 minutes |
Experimental Protocols
Protocol 1: General Protocol for Conjugation of this compound to a Protein
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Initiate the Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quench the Reaction (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
Protocol 2: On-Resin Peptide Conjugation with this compound
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS chemistry.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Prepare this compound Solution: Dissolve this compound in DMF.
-
Conjugation: Add the this compound solution to the resin and agitate at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA with scavengers).
-
Purification: Purify the crude PEGylated peptide by preparative HPLC.
Visualizations
References
Aggregation issues with proteins during Fmoc-PEG4-NHS ester conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation issues during conjugation with Fmoc-PEG4-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional crosslinker.[1][2] Breaking down its components:
-
Fmoc (9-fluorenylmethoxycarbonyl): A protecting group for amines that can be removed under basic conditions.[1]
-
PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that increases the solubility of the conjugate in aqueous media.[1][3]
-
NHS ester (N-hydroxysuccinimide ester): Reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.
Its primary application is in bioconjugation and the synthesis of more complex molecules like Proteolysis-Targeting Chimeras (PROTACs). The linker allows for a stepwise conjugation; first, the NHS ester reacts with a protein, and then the Fmoc group is removed to allow for a subsequent reaction at that site.
Q2: What are the most common causes of protein aggregation during conjugation with this compound?
A2: Protein aggregation during and after conjugation is a frequent issue and can be attributed to several factors:
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Over-labeling: The addition of too many Fmoc-PEG4 moieties can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.
-
Hydrophobicity of the Fmoc group: Although the PEG linker is hydrophilic, the Fmoc group itself is hydrophobic. A high degree of labeling can increase the overall hydrophobicity of the protein, promoting intermolecular hydrophobic interactions that lead to aggregation.
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation, especially after modification.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. An inappropriate pH can lead to protein unfolding and exposure of hydrophobic regions, resulting in aggregation.
-
Localized High Reagent Concentration: Adding the this compound solution too quickly or without adequate mixing can create localized high concentrations of the reagent, leading to uncontrolled reactions and precipitation.
-
Instability of the Protein: The protein itself may be inherently unstable under the necessary reaction conditions (e.g., pH required for NHS ester reaction).
Q3: How can I detect and quantify protein aggregation?
A3: Several analytical techniques can be used to detect and quantify protein aggregation:
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Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein. This technique can be used to quantify the percentage of aggregated protein.
-
Gel Electrophoresis: Native or SDS-PAGE can sometimes reveal high molecular weight bands corresponding to aggregates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound conjugation process.
Problem 1: Precipitate forms immediately upon adding the this compound reagent.
| Potential Cause | Recommended Action |
| Reagent Solubility Issues | The this compound, especially if dissolved in an organic solvent like DMSO or DMF, can precipitate when added to an aqueous buffer. Solution: Ensure the organic solvent percentage in the final reaction mixture is low (typically <10%). Add the reagent solution slowly and with gentle, continuous mixing to the protein solution. |
| Solvent Shock | The organic solvent used to dissolve the NHS ester can cause localized denaturation and precipitation of the protein. Solution: Minimize the volume of the organic solvent used. Add the reagent dropwise to the vortexing protein solution to ensure rapid dispersion. |
| Incorrect Buffer pH | The buffer pH might be at or near the protein's isoelectric point (pI), where its solubility is minimal. Solution: Ensure the reaction buffer pH is appropriate for both the NHS ester reaction (typically pH 7.2-8.5) and the stability of your specific protein. |
Problem 2: Aggregation occurs gradually during the incubation period.
| Potential Cause | Recommended Action |
| Over-labeling | Attaching too many Fmoc-PEG4 groups increases surface hydrophobicity and alters the protein's pI. Solution: Reduce the molar excess of the this compound in the reaction. Perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves the desired labeling without causing aggregation. |
| Protein Instability | The protein may be unstable at the reaction temperature or over the required incubation time. Solution: Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down both the labeling reaction and the processes of protein unfolding and aggregation. |
| Suboptimal Buffer Conditions | The buffer composition may not be adequate to maintain protein stability during the conjugation process. Solution: Add stabilizing excipients to the reaction buffer. Common stabilizers and their typical concentrations are listed in the table below. |
| Intermolecular Cross-linking | If the protein has multiple reactive sites in close proximity on different molecules, aggregation can occur. Solution: Lower the protein concentration to reduce the likelihood of intermolecular interactions. |
Problem 3: Aggregation is observed after purification.
| Potential Cause | Recommended Action |
| Buffer Exchange Issues | The final storage buffer may not be optimal for the newly modified protein, which now has different physicochemical properties (pI, surface hydrophobicity). Solution: Screen for a new optimal storage buffer for the conjugated protein. This may require a different pH, higher ionic strength, or the inclusion of stabilizing additives. |
| Concentration-Dependent Aggregation | The labeled protein may be more prone to aggregation at the high concentrations achieved after elution from a purification column. Solution: Elute the protein into a larger volume to keep the concentration low. If a high concentration is required, perform a buffer exchange into a formulation buffer containing stabilizers immediately after purification. |
| Incomplete Removal of Unreacted Reagent | Residual unreacted or hydrolyzed NHS ester can potentially contribute to instability. Solution: Ensure the purification method, such as size-exclusion chromatography (SEC) or dialysis, is efficient in removing small molecules from the protein conjugate. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing the conjugation reaction and minimizing aggregation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale & Considerations |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation risk. If aggregation occurs, try reducing the protein concentration. |
| Molar Excess of NHS Ester | 5 to 20-fold | This is a starting point and should be optimized for each protein. A lower degree of labeling is less likely to alter the protein's properties significantly. |
| Reaction pH | 7.2 - 8.5 | This pH range is a compromise between maximizing the reactivity of primary amines and minimizing the hydrolysis of the NHS ester. For pH-sensitive proteins, a pH closer to 7.4 may be necessary, though the reaction will be slower. |
| Reaction Temperature | 4°C or Room Temperature | Room temperature (1-2 hours) allows for a faster reaction. 4°C (2-4 hours or overnight) slows the reaction but can significantly reduce aggregation for sensitive proteins. |
| Incubation Time | 1 - 4 hours | The optimal time depends on the temperature, pH, and reactivity of the protein. The reaction should be monitored to determine the ideal endpoint. |
Table 2: Common Stabilizing Excipients
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol, Sucrose | 5-20% (v/v) | These are osmolytes that promote the native, folded state of the protein. |
| L-Arginine, L-Glutamate | 50-100 mM | These amino acids can increase protein solubility by suppressing non-specific protein-protein interactions. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Help to solubilize protein aggregates and prevent surface-induced aggregation without causing denaturation. |
| Salts (e.g., NaCl, KCl) | 50-150 mM | Modulate electrostatic interactions that can lead to aggregation. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a starting point for conjugating an this compound to a protein via its primary amines. Optimization will be required for each specific protein.
-
Protein Preparation:
-
Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH between 7.2 and 8.0. Ensure that any stabilizing proteins like BSA or gelatin have been removed.
-
Adjust the protein concentration to 1-5 mg/mL. If aggregation is a known issue, start with a lower concentration (e.g., 1 mg/mL).
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester solution to achieve the desired molar excess (start with a 5 to 20-fold molar excess).
-
Add the dissolved NHS ester to the protein solution slowly and with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer such as 1M Tris-HCl, pH 8.0 can be added to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Immediately after the reaction is complete, purify the conjugated protein.
-
Remove excess, unreacted crosslinker and byproducts using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis against a suitable storage buffer.
-
For higher purity and to remove any aggregates that may have formed, size-exclusion chromatography (SEC) is recommended.
-
Visualizations
References
Troubleshooting the Fmoc deprotection step after conjugation
This guide provides troubleshooting advice for the Nα-Fmoc deprotection step in solid-phase peptide synthesis (SPPS), with a specific focus on challenges that arise after a molecule (such as a fluorescent dye, small molecule drug, or linker) has been conjugated to the peptide.
Frequently Asked Questions (FAQs)
Q1: My Fmoc deprotection is slow or incomplete after conjugating a molecule to my peptide. What's causing this?
Answer:
This is a common issue often caused by steric hindrance from the newly introduced conjugate. A bulky molecule can physically block the deprotection reagent (typically piperidine) from efficiently accessing the N-terminal Fmoc group. Another common cause is on-resin aggregation, which can be induced or worsened by the conjugate's physicochemical properties, leading to poor reagent penetration.[1][2]
Diagnosis & Monitoring
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UV-Vis Monitoring of Filtrate : In automated synthesizers, a slow, extended release of the dibenzofulvene (DBF)-piperidine adduct (measured around 301 nm) indicates sluggish deprotection.[3][4][5] If the absorbance fails to return to baseline, deprotection is likely incomplete.
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Qualitative Ninhydrin (Kaiser) Test : After the deprotection step, a sample of resin beads should give a dark blue/purple color, indicating the presence of free primary amines. A yellow, brown, or colorless result signifies a failed deprotection.
Recommended Solutions
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Extend Reaction Time/Repeats : The simplest approach is to increase the deprotection time (e.g., from 10 minutes to 20-30 minutes) or perform a second, fresh deprotection step.
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Use a Stronger Base Cocktail : For severe steric hindrance, a more potent deprotection reagent may be required. A common choice is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base that can accelerate Fmoc removal.
Q2: The molecule I conjugated to the peptide appears to be degrading during the Fmoc deprotection step. How can I prevent this?
Answer:
Many conjugated molecules, particularly certain dyes or complex small molecules, can be sensitive to the strongly basic and nucleophilic nature of the standard 20% piperidine in DMF solution. This can lead to decomposition of the conjugate, reducing the final yield of the desired product.
Diagnosis & Monitoring
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Test Cleavage & LC-MS Analysis : Cleave a small amount of the resin-bound peptide from the solid support after the problematic deprotection step. Analyze the crude product by LC-MS to identify degradation products or the absence of the correct molecular weight.
Recommended Solutions
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Use a Milder Base : Piperazine is a less basic and less nucleophilic alternative to piperidine that can effectively remove the Fmoc group while minimizing base-induced side reactions.
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Reduce Basicity : Adding a weak acid like 1% formic acid to the deprotection solution can help buffer the basicity, which is particularly useful for preventing side reactions like aspartimide formation in sensitive sequences.
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Use a Non-Nucleophilic Base : DBU is a strong but non-nucleophilic base. Using it in low concentrations (e.g., 2% in DMF) can drive Fmoc removal without introducing a nucleophile like piperidine that might react with the conjugate.
Comparison of Fmoc Deprotection Reagents
| Reagent Cocktail | Concentration | Typical Time | Use Case & Considerations |
| Piperidine | 20% (v/v) in DMF | 2 x 5-10 min | Standard: Effective for most sequences but can be too harsh for base-sensitive conjugates. |
| DBU / Piperidine | 2% DBU, 2% Piperidine (v/v) in DMF | 5-10 min | Strong: For sterically hindered sites. DBU accelerates deprotection. Not for Asp-containing peptides due to aspartimide risk. |
| Piperazine / DBU | 5% Piperazine, 2% DBU (w/v, v/v) in DMF | < 5-10 min | Rapid & Safer: A fast and effective alternative to piperidine, reducing risks of some side reactions. |
| 4-Methylpiperidine | 20% (v/v) in DMF | 2 x 5-10 min | Alternative Standard: Efficacy is similar to piperidine but is not a controlled substance in some regions. |
| Piperazine | 10% (w/v) in DMF/Ethanol (9:1) | Slower than Piperidine | Mild: Reduces base-catalyzed side reactions. Good for sensitive conjugates or sequences prone to aspartimide formation. |
Q3: The peptide-resin is clumping and swelling poorly after conjugation, leading to failed deprotection. What should I do?
Answer:
This indicates on-resin aggregation, where peptide chains interact with each other to form secondary structures that prevent solvent and reagent penetration. Hydrophobic conjugates can often trigger or worsen this phenomenon. When the resin bed fails to swell properly, reagents are physically blocked from reaching the N-terminus, causing both deprotection and subsequent coupling reactions to fail.
Diagnosis & Monitoring
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Visual Inspection : A visible shrinking of the resin bed or the formation of clumps that do not easily disperse in the solvent is a clear sign of aggregation.
-
Failed Deprotection/Coupling : As with other issues, a yellow Kaiser test after deprotection or a positive test after coupling points to a failed reaction, with aggregation being a likely root cause.
Recommended Solutions
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Change the Solvent System : Switching from DMF to N-methylpyrrolidone (NMP), a solvent known to be better at disrupting hydrogen bonds, can improve solvation and reduce aggregation.
-
Use Chaotropic Salts : Adding chaotropic salts like LiCl or NaClO₄ to the wash steps just before deprotection can help break up the secondary structures responsible for aggregation.
-
Elevated Temperature : Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can sometimes provide enough energy to disrupt aggregates and improve reaction kinetics.
Key Experimental Protocols
Protocol 1: Qualitative Ninhydrin (Kaiser) Test
This test is used to detect the presence of free primary amines on the resin after Fmoc deprotection.
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Sample Collection : Transfer a small sample of peptide-resin (10-15 beads) to a small glass test tube.
-
Wash : Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.
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Add Reagents : Add 2-3 drops of each of the following solutions:
-
Reagent A : 5 g ninhydrin in 100 mL ethanol.
-
Reagent B : 80 g phenol in 20 mL ethanol.
-
Reagent C : 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat : Heat the test tube at 100°C for 5 minutes.
-
Observe :
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Dark Blue/Purple Beads : Positive result. Free primary amines are present (successful deprotection).
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Yellow/Brown/No Color Change : Negative result. No free primary amines detected (incomplete deprotection).
-
Protocol 2: DBU/Piperidine Deprotection for Hindered Sequences
This protocol is recommended when standard piperidine treatment is ineffective due to steric hindrance.
Caution: DBU is a strong base and can promote side reactions like aspartimide formation. Use judiciously.
-
Resin Preparation : Swell the peptide-resin in DMF.
-
Prepare Cocktail : Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
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Deprotection : Add the cocktail to the resin, ensuring it is fully submerged. Agitate at room temperature for 5-10 minutes.
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Drain and Wash : Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure all traces of DBU and piperidine are removed.
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Confirmation : Perform a Kaiser test (Protocol 1) to confirm successful deprotection.
Protocol 3: Piperazine/DBU Deprotection for Sensitive Conjugates
This protocol offers a rapid and often safer alternative to standard piperidine, reducing the risk of certain side reactions.
-
Resin Preparation : Swell the peptide-resin in DMF.
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Prepare Cocktail : Prepare a deprotection solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added.
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Deprotection : Add the solution to the resin and agitate for 5-10 minutes at room temperature.
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Drain and Wash : Drain the solution and wash the resin thoroughly with DMF (5-7 times).
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Confirmation : Perform a Kaiser test (Protocol 1) to confirm successful deprotection.
References
Technical Support Center: Optimizing Fmoc-PEG4-NHS Ester Reactions
Welcome to the technical support center for optimizing reactions with Fmoc-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7.2 and 8.5.[1][2][3][4][5] A pH range of 8.3-8.5 is often cited as ideal for many applications. This pH range provides a crucial balance: it is high enough to ensure that a sufficient amount of the target primary amine groups (e.g., the ε-amino group of lysine) are deprotonated and nucleophilic, yet low enough to minimize the rapid hydrolysis of the NHS ester.
Q2: Which buffers should I use for my NHS ester reaction?
It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the NHS ester, leading to lower yields and unwanted side products.
Recommended Buffers:
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Phosphate-Buffered Saline (PBS)
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Sodium Bicarbonate
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HEPES
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Borate
A common choice is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to the optimal pH of 8.3-8.5.
Q3: How does pH affect the stability of the this compound in my reaction?
The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the reagent inactive. The rate of this hydrolysis is highly pH-dependent and increases significantly at higher pH values. For example, the half-life of a typical NHS ester is 4-5 hours at pH 7.0 (0°C), but this drops to just 10 minutes at pH 8.6 (4°C). Therefore, it is essential to prepare the NHS ester solution immediately before use and to carefully control the pH of the reaction.
Q4: How should I prepare and handle the this compound reagent?
Proper handling is crucial to maintain the reagent's activity. This compound should be stored dry at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the ester. Since many NHS esters have poor aqueous solubility, they are often first dissolved in a small amount of an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction should typically not exceed 10%.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: If the pH is too low (<7), the target amines are protonated and not reactive. If the pH is too high (>9), the NHS ester hydrolyzes rapidly. | Verify the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is a good starting point. |
| Hydrolyzed NHS Ester: The reagent was inactive due to improper storage or handling (e.g., moisture exposure). | Always use a fresh solution of the NHS ester prepared immediately before the experiment. Allow the reagent vial to warm to room temperature before opening. | |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Perform a buffer exchange into an amine-free buffer like PBS, bicarbonate, or borate. | |
| Low Protein/Molecule Concentration: In dilute solutions, the competing hydrolysis reaction is favored over the desired bimolecular conjugation reaction. | If possible, increase the concentration of your target molecule to 1-10 mg/mL. | |
| Precipitation Upon Adding NHS Ester | Solubility Issues: The NHS ester or the final conjugate may have limited solubility in the aqueous buffer, especially if the PEG linker is attached to a hydrophobic molecule. | Ensure the final concentration of the organic solvent (DMSO/DMF) is kept low (e.g., <10%). The PEG4 spacer in this compound is designed to increase aqueous solubility, but aggregation can still occur. Consider optimizing the molar ratio of the ester to the protein. |
| High Background / Non-Specific Binding | Excess Unreacted NHS Ester: If not properly quenched or removed, the unreacted NHS ester can react with other components in downstream applications. | Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-100 mM. Purify the conjugate immediately after the reaction. |
Data Presentation
Table 1: Effect of pH on NHS Ester Stability
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour (estimated) |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended Buffers for NHS Ester Reactions
| Buffer System | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used, generally non-interfering. |
| HEPES | 7.2 - 8.0 | Good buffering capacity in the physiological range. |
| Sodium Bicarbonate | 8.0 - 9.0 | Very effective at the optimal reaction pH of 8.3-8.5. |
| Borate | 8.0 - 9.0 | A suitable alternative for reactions in the alkaline range. |
Experimental Protocols & Visualizations
Protocol: General Labeling of a Protein with this compound
This protocol provides a general procedure for conjugating this compound to a protein containing primary amines.
1. Preparation of Reagents:
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Protein Solution: Dissolve or dialyze the protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 10 mg/mL.
-
Quenching Buffer: Prepare a 1 M solution of Tris-HCl or glycine, pH ~8.0.
2. Conjugation Reaction:
-
While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved this compound solution.
-
The volume of organic solvent added should not exceed 10% of the total reaction volume.
3. Incubation:
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time may need to be determined empirically.
4. Quenching:
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Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
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Incubate for an additional 15-30 minutes at room temperature.
5. Purification:
-
Remove excess unreacted reagent, byproducts, and quenching buffer by using a desalting column (gel filtration) or dialysis against a suitable storage buffer (e.g., PBS).
Diagrams
Caption: Experimental workflow for protein conjugation with this compound.
Caption: The effect of pH on the competing pathways in NHS ester reactions.
References
Fmoc-PEG4-NHS ester solubility problems in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-PEG4-NHS ester in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains three key components:
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An Fmoc-protected amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for an amine. This amine can be deprotected under basic conditions for subsequent reactions.[3][4][5]
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A tetraethylene glycol (PEG4) spacer: This hydrophilic spacer is intended to increase the aqueous solubility of the molecule and the resulting conjugate.
-
An N-hydroxysuccinimide (NHS) ester: This is an amine-reactive functional group that forms a stable amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins).
It is commonly used to link molecules together, for example, in the synthesis of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).
Q2: I'm having trouble dissolving this compound directly in my aqueous buffer. Is this expected?
A2: Yes, this is a common issue. While the PEG4 spacer is designed to improve aqueous solubility, the overall molecule, which includes the relatively hydrophobic Fmoc group, may still have limited solubility directly in aqueous buffers. The standard and recommended procedure is to first dissolve the this compound in a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to prepare a concentrated stock solution immediately before use. This stock solution is then added to your aqueous reaction buffer.
Q3: What is the recommended solvent for the initial stock solution?
A3: Anhydrous (dry) DMSO or DMF are the most commonly recommended solvents. It is crucial to use an anhydrous solvent to prevent premature hydrolysis of the NHS ester.
Q4: What is the maximum percentage of organic solvent I can have in my final reaction mixture?
A4: As a general guideline, the final concentration of the organic solvent (e.g., DMSO or DMF) in your aqueous reaction mixture should be kept to a minimum, ideally not exceeding 10%. Higher concentrations of organic solvents can lead to the precipitation or denaturation of proteins.
Q5: My protein precipitates after adding the this compound stock solution. What can I do?
A5: Protein precipitation upon addition of the crosslinker stock solution can be due to several factors:
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High organic solvent concentration: Ensure the final volume of the organic solvent is below 10%.
-
Local high concentration of the crosslinker: Add the stock solution slowly and gently to the protein solution while vortexing or stirring to ensure rapid and uniform mixing.
-
pH shift: Ensure your buffer has sufficient capacity to maintain a stable pH after the addition of the crosslinker solution.
-
High degree of labeling: An excessive molar ratio of the crosslinker to the protein can alter the protein's surface properties, leading to aggregation. Consider reducing the molar excess of the this compound.
Q6: What is the optimal pH for the reaction with primary amines?
A6: The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between the reactivity of the amine and the stability of the NHS ester. The recommended pH range is typically between 7.2 and 8.5.
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Below pH 7.2: The primary amines are more likely to be protonated (-NH3+), which makes them less nucleophilic and slows down the reaction rate.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.
Q7: Which buffers should I use and which should I avoid?
A7: It is critical to use buffers that do not contain primary amines, as they will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers are suitable choices.
-
Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine must be avoided.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound, with a focus on solubility-related issues.
| Problem | Potential Cause | Recommended Solution |
| This compound does not dissolve in the reaction buffer. | Limited aqueous solubility of the reagent. | Do not dissolve directly in the aqueous buffer. Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. | The concentration of the reagent exceeds its solubility limit in the final buffer/solvent mixture. | Add the stock solution slowly to the vigorously stirred or vortexed aqueous buffer. Ensure the final organic solvent concentration is as low as possible (ideally ≤10%). |
| The reaction mixture becomes cloudy or shows precipitation over time. | Protein aggregation or precipitation of the crosslinker. | Optimize the molar ratio of the crosslinker to the protein; a high degree of labeling can cause aggregation. Perform the reaction at 4°C, which may improve the stability of some proteins. Ensure the pH of the buffer is optimal for your protein's stability. |
| Low or no conjugation efficiency. | Hydrolysis of the NHS ester. | Use anhydrous DMSO or DMF to prepare the stock solution. Prepare the stock solution immediately before use and do not store it. Ensure the reaction pH is within the optimal range (7.2-8.5). |
| Incorrect buffer composition. | Use an amine-free buffer such as PBS, HEPES, or borate. Avoid buffers containing Tris or glycine. | |
| Low reactivity of the target amines. | Ensure the pH is high enough (ideally 7.2-8.5) to have a sufficient concentration of deprotonated primary amines. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the reagent in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
This stock solution should be used immediately and not stored for future use.
Protocol for Protein Conjugation
-
Buffer Exchange: Ensure your protein sample is in an appropriate amine-free buffer (e.g., PBS, pH 7.4). If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Protein Solution: Adjust the protein concentration to the desired level (e.g., 1-10 mg/mL).
-
Prepare Crosslinker Stock Solution: Immediately before starting the conjugation, prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described above.
-
Initiate Conjugation: While gently stirring or vortexing the protein solution, slowly add the calculated amount of the this compound stock solution. A 10- to 20-fold molar excess of the crosslinker over the protein is a common starting point, but this should be optimized for your specific application.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
Visualizations
Caption: A flowchart of the experimental workflow for protein conjugation.
Caption: A troubleshooting decision tree for solubility problems.
References
Technical Support Center: Post-Reaction Purification of Fmoc-PEG4-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of excess Fmoc-PEG4-NHS ester following conjugation reactions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of common purification methods to ensure the optimal purity of your PEGylated product.
Troubleshooting and FAQs
This section addresses common issues encountered during the post-reaction cleanup of this compound conjugations.
Frequently Asked Questions (FAQs)
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Q1: Why is it crucial to remove excess this compound?
-
A: Excess, unreacted this compound can lead to several downstream issues. The reactive NHS ester can modify other primary amine-containing molecules in subsequent applications, leading to non-specific labeling and inaccurate results.[1] Furthermore, the presence of unreacted PEG can interfere with analytical techniques used for characterization and may reduce the biological activity of the final conjugate.
-
-
Q2: What are the primary methods for removing unreacted this compound?
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Q3: How can I quench the reaction before purification?
-
A: To deactivate any remaining reactive NHS esters, a quenching agent with a primary amine is typically added. Common quenching agents include Tris, glycine, or ethanolamine. This step is highly recommended to prevent further reactions during purification and storage.
-
-
Q4: My PEGylated product appears to be aggregated. What could be the cause and how can I fix it?
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A: Aggregation during PEGylation can be caused by several factors, including high protein concentration, suboptimal buffer conditions (pH), and intermolecular cross-linking if a bifunctional PEG was inadvertently used. To mitigate aggregation, consider optimizing the protein concentration, screening different pH values for the reaction buffer, and adding stabilizing excipients like arginine or sucrose.
-
-
Q5: I am observing low yield of my PEGylated product after purification. What are the potential reasons?
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A: Low yield can stem from issues with the initial conjugation reaction itself, such as suboptimal pH, leading to hydrolysis of the NHS ester, or degradation of the this compound reagent. It is also possible that the purification method chosen is not optimal for your specific product, leading to product loss. Careful optimization of both the reaction and purification steps is crucial.
-
Comparison of Purification Methods
Choosing the right purification method is critical for obtaining a high-purity PEGylated product. The table below summarizes the key features of the most common techniques for removing excess this compound.
| Method | Principle | Efficiency of Removal | Advantages | Disadvantages | Typical Processing Time |
| Dialysis | Size-based separation across a semi-permeable membrane. | Good to Excellent | Simple setup, cost-effective for small to medium scales. | Slow process, requires large volumes of buffer, may not be suitable for very large-scale productions. | 24 - 48 hours |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume as molecules pass through a porous resin. | Excellent | High resolution, can separate different PEGylated species, provides analytical data on product distribution. | Requires specialized equipment (HPLC/FPLC), can be time-consuming for large samples, potential for product dilution. | 1 - 4 hours per run |
| Tangential Flow Filtration (TFF) | Size-based separation where the sample flows tangentially across a membrane surface. | Excellent | Fast, scalable, can be used for both concentration and buffer exchange. | Requires a dedicated TFF system, initial setup can be more complex than dialysis. | 1 - 3 hours |
| Precipitation | Differential solubility of the PEGylated product and the excess reagent in a given solvent. | Moderate to Good | Rapid, simple, can handle large volumes. | May not be suitable for all molecules, risk of co-precipitation of impurities, pellet can be difficult to resuspend. | < 1 hour |
Experimental Protocols
Below are detailed protocols for the recommended methods to remove excess this compound.
Protocol 1: Quenching the Reaction
Objective: To deactivate any unreacted this compound.
Materials:
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Reaction mixture containing the PEGylated product and excess this compound.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
Procedure:
-
At the end of the conjugation reaction time, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate the mixture for an additional 15-30 minutes at room temperature with gentle mixing.
-
Proceed immediately to the chosen purification method.
Protocol 2: Purification by Dialysis
Objective: To remove excess this compound and other small molecule byproducts.
Materials:
-
Quenched reaction mixture.
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-20 kDa for proteins.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
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Large beaker.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the quenched reaction mixture into the dialysis tubing/cassette.
-
Place the sealed tubing/cassette in a beaker containing at least 100-fold volume of dialysis buffer relative to the sample volume.
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Place the beaker on a stir plate and stir gently at 4°C.
-
Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes.
-
After the final buffer change, recover the purified sample from the dialysis tubing/cassette.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
Objective: To separate the PEGylated product from excess this compound based on size.
Materials:
-
Quenched reaction mixture.
-
SEC column (e.g., Sephadex G-25, Superdex 75) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Chromatography system (e.g., FPLC or HPLC).
-
Fraction collector.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the chosen buffer.
-
Load the quenched reaction mixture onto the column.
-
Start the elution with the equilibration buffer at the recommended flow rate for the column.
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Monitor the elution profile using UV absorbance at 280 nm (for proteins). The PEGylated product, having a larger hydrodynamic radius, will elute first, followed by the smaller, unreacted this compound.
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Collect fractions corresponding to the peak of the PEGylated product.
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Pool the relevant fractions containing the purified product.
Visual Guides
Workflow for Post-Reaction Purification
Caption: A decision workflow for quenching and purifying your PEGylated product.
Signaling Pathway of NHS Ester Reaction and Hydrolysis
References
Instability of Fmoc-PEG4-NHS ester in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Fmoc-PEG4-NHS ester in solution during their experiments.
Troubleshooting Guide
Issue 1: Low to No Yield of Conjugated Product
Low or no yield in a conjugation reaction is a common issue, often stemming from the degradation of the this compound.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | NHS esters are highly susceptible to hydrolysis, especially in aqueous solutions.[1] It is crucial to prepare the this compound solution immediately before use in an anhydrous organic solvent like DMSO or DMF.[2][3] Do not store the reagent in solution.[2] |
| Suboptimal pH of Reaction Buffer | The optimal pH range for the reaction of NHS esters with primary amines is 7.2-8.5.[2] A pH below 7.2 can lead to the protonation of primary amines, reducing their nucleophilicity. A pH above 8.5 significantly accelerates the hydrolysis of the NHS ester. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency. Use non-amine-containing buffers like phosphate, borate, or carbonate/bicarbonate. |
| Improper Storage of Solid Reagent | Moisture contamination can lead to the degradation of the solid this compound. Store the reagent at -20°C or lower in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. |
| Low Concentration of Reactants | In dilute solutions, the rate of hydrolysis can be a more significant competitor to the conjugation reaction. If possible, increase the concentration of your protein or target molecule. |
Issue 2: Reagent Precipitation in Reaction Buffer
The precipitation of this compound upon addition to the aqueous reaction buffer can hinder the conjugation reaction.
| Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Solutions | This compound is soluble in organic solvents like DMSO and DMF but has limited solubility in aqueous buffers. |
| High Concentration of Organic Solvent | While a small amount of organic solvent is necessary to dissolve the reagent, a high final concentration in the reaction mixture can cause precipitation of the reagent or the target molecule. Aim for a final organic solvent concentration of 10% (v/v) or less. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group. This reaction is catalyzed by water and is significantly accelerated at higher pH values.
Q2: What is the recommended solvent for dissolving this compound?
A2: Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents. These organic solvents minimize the presence of water, thus reducing the rate of hydrolysis.
Q3: How should I store the solid this compound?
A3: The solid reagent should be stored at -20°C or lower in a desiccated environment to protect it from moisture.
Q4: Can I store this compound in a stock solution?
A4: It is strongly advised not to store this compound in solution. Due to its susceptibility to hydrolysis, solutions should be prepared fresh immediately before each use.
Q5: What is the optimal pH for conjugation reactions?
A5: The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.
Q6: Which buffers should I avoid for the conjugation reaction?
A6: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule for reaction with the NHS ester.
Q7: How can I confirm if my this compound is still active?
A7: While a direct activity assay can be complex, you can infer its activity by ensuring proper storage and handling. A simple qualitative test involves reacting a small amount of the NHS ester with a primary amine and monitoring the reaction. However, for critical experiments, using a fresh vial of the reagent is the most reliable approach. Hydrolysis of the NHS ester releases NHS, which can be detected spectrophotometrically at 260 nm.
Q8: What is the role of the Fmoc protecting group?
A8: The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine terminus of the PEG linker. It is stable under the conditions of the NHS ester reaction but can be readily removed under basic conditions (e.g., with piperidine) to expose the amine for subsequent conjugation steps.
Quantitative Data on NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the aqueous environment.
| pH | Half-life of NHS Ester | Reference |
| 7.0 | 4-5 hours | |
| 8.0 | 1 hour | |
| 8.6 | 10 minutes | |
| >9.0 | Minutes |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
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Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM phosphate buffer with 150 mM NaCl, and adjust the pH to 7.2-8.5.
-
Protein Solution Preparation: Dissolve the protein to be conjugated in the prepared buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or a desalting column.
Protocol 2: Fmoc Group Deprotection
-
Reagent Preparation: Prepare a solution of 20% piperidine in DMF.
-
Deprotection Reaction: Add the 20% piperidine/DMF solution to the Fmoc-protected conjugate.
-
Incubation: Incubate the reaction at room temperature. The deprotection is typically very rapid.
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Purification: Remove the piperidine and the dibenzofulvene-piperidine adduct by purification methods appropriate for your molecule (e.g., precipitation, chromatography).
Visual Guides
Caption: Experimental workflow for this compound conjugation and subsequent Fmoc deprotection.
Caption: Troubleshooting decision tree for low conjugation yield with this compound.
References
Technical Support Center: Characterization of Fmoc-PEG4-NHS Ester Labeling Sites by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Fmoc-PEG4-NHS ester for protein and peptide labeling and subsequent characterization by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is an this compound and what is it used for?
A1: this compound is a chemical tool used in bioconjugation.[1][2][3] It consists of three key components:
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Fmoc (9-fluorenylmethyloxycarbonyl): A protecting group for the amine. It is stable in acidic and neutral conditions but can be removed with a base, typically piperidine.[4]
-
PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer that increases the solubility of the labeled molecule in aqueous solutions.[1]
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NHS ester (N-Hydroxysuccinimide ester): A reactive group that specifically couples with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.
This reagent is often used in proteomics and drug development, for applications like PROTAC synthesis, where precise, multi-step conjugations are required.
Q2: What are the optimal reaction conditions for labeling a protein with an this compound?
A2: For efficient labeling, the NHS ester reaction should be performed in a buffer with a pH between 7.2 and 8.5. Common buffers include phosphate, borate, or carbonate/bicarbonate. Amine-containing buffers like Tris should be avoided as they will compete with the target protein for reaction with the NHS ester. The reaction is typically carried out for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
Q3: How is the Fmoc group removed after labeling?
A3: The Fmoc group is removed by treatment with a mild base. The standard condition for Fmoc deprotection is a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). This reaction is typically fast, often completed within 30 minutes.
Q4: Why is mass spectrometry (MS) challenging for PEGylated proteins?
A4: The analysis of PEGylated proteins by mass spectrometry can be complex due to several factors. The inherent polydispersity (variation in mass) of many PEG reagents and the potential for multiple PEG molecules to attach to a single protein can lead to a congested mass spectrum with overlapping charge states, making data interpretation difficult.
Q5: How can I simplify the mass spectrum of my PEGylated protein?
A5: A common technique to simplify the mass spectrum is to use a charge-stripping agent. The post-column addition of a reagent like triethylamine (TEA) can reduce the complexity of charge states on the PEGylated protein, resulting in a cleaner and more easily interpretable spectrum. Additionally, using high-resolution mass spectrometers like Orbitrap or Q-TOF systems can help resolve the complex isotopic patterns.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | 1. Hydrolysis of NHS ester: The NHS ester is sensitive to moisture and has a limited half-life in aqueous buffers, which decreases as pH increases. 2. Inactive Reagent: The this compound may have degraded due to improper storage. 3. Competing Amines: The reaction buffer (e.g., Tris) or other sample components contain primary amines. 4. Incorrect pH: The reaction pH is too low (below 7.2), leading to protonated, non-reactive primary amines on the protein. | 1. Prepare reagent solutions immediately before use. Perform the reaction promptly after adding the reagent to the protein solution. 2. Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. 3. Use an amine-free buffer such as PBS, HEPES, or borate buffer at a pH of 7.2-8.5. 4. Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal labeling. |
| Heterogeneous Product / Multiple Labeling Sites | 1. High Reagent-to-Protein Ratio: Using a large molar excess of the NHS ester can lead to non-specific labeling on multiple lysine residues. 2. Protein has multiple reactive lysines: Most proteins have numerous surface-exposed lysine residues that are available for labeling. | 1. Optimize the molar ratio of the NHS ester to your protein. Start with a lower ratio (e.g., 5-fold molar excess) and titrate up as needed. 2. This is an expected outcome. To identify all labeling sites, proceed with peptide mapping analysis via LC-MS/MS. |
| Complex and Uninterpretable Mass Spectrum | 1. Polydispersity of PEG: The PEG reagent itself may not be a single, discrete mass, leading to a distribution of product masses. 2. Multiple Charge States: Large molecules like proteins acquire multiple charges during electrospray ionization (ESI), causing spectral complexity. | 1. Use high-purity, monodisperse PEG reagents if possible. 2. Use deconvolution software to collapse the charge states into a zero-charge mass spectrum. Consider post-column addition of a charge-reducing agent like triethylamine (TEA). |
| Incomplete Fmoc Group Removal | 1. Insufficient Deprotection Time/Reagent: The piperidine treatment may be too short or the reagent concentration too low. 2. Reagent Degradation: The piperidine/DMF solution may be old or degraded. | 1. Ensure a sufficient reaction time (e.g., 20-30 minutes) with 20% piperidine in DMF. 2. Prepare the deprotection solution fresh for best results. |
| No clear fragmentation to identify the labeling site in MS/MS | 1. Low Abundance of Modified Peptide: The specific peptide containing the modification may not be ionizing efficiently. 2. Complex Fragmentation: PEGylated peptides can sometimes produce complex fragmentation patterns. The PEG chain itself can fragment. | 1. Optimize LC gradient and MS acquisition parameters to enhance the signal of the target peptide. 2. Manually inspect the MS/MS spectrum for the characteristic mass of the PEG4 modification (+397.4 Da after Fmoc removal) on b- or y-ions. Look for neutral losses associated with the PEG chain. Use specialized data analysis software if available. |
Experimental Protocols & Data
Protocol 1: Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Identification of Labeling Sites by LC-MS/MS
-
Protein Digestion: The purified, labeled protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
LC Separation: The resulting peptide mixture is separated using reverse-phase liquid chromatography (LC) with a gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing 0.1% formic acid.
-
Mass Spectrometry (MS): The eluted peptides are ionized (typically by ESI) and analyzed by the mass spectrometer. The instrument performs an initial full scan (MS1) to determine the mass-to-charge (m/z) of the intact peptides.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer automatically selects precursor ions (including the PEGylated peptides) for fragmentation (e.g., by collision-induced dissociation, CID). It then acquires a tandem mass spectrum (MS2) of the resulting fragment ions.
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptide sequences. The mass shift corresponding to the PEG4-amide modification (C13H25NO6 = +295.17 Da) on a specific amino acid (typically lysine) confirms the site of labeling.
Expected Mass Shifts for Data Analysis
The following table summarizes the key molecular weights and mass shifts to expect during your analysis.
| Compound / Modification | Chemical Formula | Monoisotopic Mass (Da) | Notes |
| This compound | C30H36N2O10 | 584.2370 | Mass of the labeling reagent. |
| Fmoc-PEG4-amide adduct on protein | C26H31NO8 | 485.2049 | Mass added to the protein after reaction and loss of NHS. |
| PEG4-amide adduct on protein (after Fmoc removal) | C11H21NO6 | 279.1369 | Mass added to the protein after Fmoc group removal. This is the mass shift to look for on digested peptides. |
Visual Workflows and Diagrams
Workflow for Labeling and Site Identification
Caption: Experimental workflow for protein labeling and site identification.
Chemical Reaction of NHS Ester with a Primary Amine
Caption: Reaction of this compound with a protein's primary amine.
Logic for Troubleshooting Mass Spectrometry Analysis
References
Technical Support Center: Preventing NHS Ester Hydrolysis During Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of N-hydroxysuccinimide (NHS) esters during bioconjugation experiments. Our goal is to help you achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a critical problem in bioconjugation?
A: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to its breakdown into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because it directly competes with the desired bioconjugation reaction, where the NHS ester is intended to react with a primary amine on a biomolecule, such as a lysine residue on a protein.[1] Once hydrolyzed, the reagent is no longer capable of participating in the conjugation, which can drastically reduce the yield of your final labeled product.[1]
Q2: What are the main factors that influence the rate of NHS ester hydrolysis?
A: The stability of an NHS ester in an aqueous solution is primarily affected by three factors:
-
pH: The rate of hydrolysis significantly increases as the pH rises.[1][2]
-
Temperature: Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis reaction.[1]
-
Buffer Composition: The presence of nucleophiles other than the intended primary amine can interfere with the reaction.
Q3: What is the optimal pH for performing an NHS ester conjugation reaction?
A: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. A pH of 8.3 to 8.5 is often recommended as the ideal compromise.
-
Below pH 7.2: The target primary amines are largely protonated (-NH3+), which makes them poor nucleophiles and hinders the reaction.
-
Above pH 8.5: The rate of NHS ester hydrolysis becomes very rapid, leading to rapid inactivation of the reagent and a decrease in conjugation yield.
Q4: How should I properly store and handle NHS ester reagents to prevent premature hydrolysis?
A: Proper storage and handling are crucial for maintaining the reactivity of your NHS ester.
-
Storage of Solid Reagent: Store the solid NHS ester in a cool, dry place, protected from moisture and light. Using a desiccator is highly recommended. For long-term storage, temperatures of -20°C to -80°C are advised.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold reagent.
-
Stock Solutions: For water-insoluble NHS esters, prepare stock solutions in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Aqueous solutions of NHS esters should be used immediately after preparation.
Troubleshooting Guide
Problem: Low or no conjugation yield.
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of NHS Ester | Ensure proper storage and handling of the NHS ester to prevent moisture exposure. Prepare stock solutions in anhydrous DMSO or DMF right before the experiment. You can assess the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Incorrect Buffer pH | Verify that your reaction buffer is within the optimal pH range of 7.2-8.5. A pH that is too low will result in unreactive, protonated amines, while a pH that is too high will lead to accelerated hydrolysis. |
| Incompatible Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the NHS ester. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation. |
| Low Protein Concentration | The competing hydrolysis reaction is more significant in dilute protein solutions. If feasible, increase the concentration of your protein to favor the desired conjugation reaction. |
| Steric Hindrance | If the primary amines on your biomolecule are not readily accessible, consider using an NHS ester with a longer spacer arm to overcome steric hindrance. |
Problem: Protein aggregation or precipitation during or after conjugation.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Degree of Labeling | Excessive labeling can alter the protein's properties and lead to aggregation. Optimize the molar ratio of the NHS ester to your protein by performing small-scale pilot reactions with varying ratios. |
| Use of a Hydrophobic NHS Ester | Conjugating a highly hydrophobic molecule can decrease the solubility of the final conjugate. Consider using a PEGylated version of the NHS ester to enhance the hydrophilicity of the product. |
| Suboptimal Buffer Conditions | Ensure that the buffer conditions (pH, ionic strength) are optimal for the stability of your specific protein. |
| High Concentration of Organic Solvent | If using an organic solvent to dissolve the NHS ester, keep its final concentration in the reaction mixture below 10% to avoid denaturing the protein. |
Quantitative Data: NHS Ester Stability
The stability of NHS esters in aqueous solutions is highly dependent on pH and temperature. The half-life represents the time it takes for 50% of the reactive ester to undergo hydrolysis.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | ~1 hour |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
As the data clearly indicates, a modest increase in pH dramatically reduces the stability of the NHS ester. Therefore, it is imperative to perform conjugation reactions promptly after adding the NHS ester to the aqueous buffer.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general methodology for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein of interest
-
NHS ester labeling reagent
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Immediately before initiating the conjugation, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically for your specific protein and label.
-
The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The ideal incubation time can vary depending on the specific reactants.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS).
-
Visualizations
Caption: Competing reaction pathways for NHS esters in bioconjugation.
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: A decision tree for troubleshooting low conjugation yield.
References
Validation & Comparative
A Head-to-Head Comparison of Fmoc-PEG4-NHS Ester and Alternative PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation. The linker not only connects two molecules but also significantly influences the stability, solubility, and biological activity of the resulting conjugate. This guide provides an objective comparison of Fmoc-PEG4-NHS ester with other commonly used PEG (polyethylene glycol) linkers, supported by experimental data and detailed protocols to inform the rational design of bioconjugates.
This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester.[1][2] The tetra-PEG spacer enhances water solubility of the molecule it is conjugated to.[1][2] The NHS ester reacts efficiently with primary amines on biomolecules to form stable amide bonds, while the Fmoc group provides a temporary protecting group that can be removed under mild basic conditions to reveal a primary amine for subsequent conjugation steps.[1]
The Landscape of PEG Linkers: A Comparative Overview
The choice of a PEG linker is dictated by the functional groups available on the biomolecule, the desired bond stability, and the overall properties of the final conjugate. Key alternatives to this compound include linkers with different reactive groups, varying PEG chain lengths, and distinct conjugation chemistries.
Amine-Reactive Linkers: NHS esters are a popular choice for targeting primary amines, such as the side chains of lysine residues in proteins. However, their reactivity is pH-dependent, and they are susceptible to hydrolysis in aqueous environments.
Thiol-Reactive Linkers: Maleimide-based linkers are highly selective for sulfhydryl (thiol) groups, typically found in cysteine residues. This specificity allows for more site-specific conjugation compared to the more abundant amine groups. The resulting thioether bond is generally stable.
Click Chemistry Linkers: Bioorthogonal chemistries, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), have gained prominence for their high efficiency and specificity. Linkers containing dibenzocyclooctyne (DBCO) react with azide-modified molecules to form a stable triazole linkage. This method avoids the need for potentially cytotoxic copper catalysts.
Quantitative Comparison of Linker Performance
The selection of a linker should be based on a careful consideration of various performance parameters. The following tables summarize key quantitative data for comparing this compound with common alternatives.
| Linker Type | Reactive Group | Target Functional Group | Optimal Reaction pH | Reaction Time | Resulting Bond | Bond Stability |
| This compound | NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | 30 - 120 min | Amide | High |
| Maleimide-PEG Linker | Maleimide | Thiol (-SH) | 6.5 - 7.5 | 1 - 4 hours | Thioether | High |
| DBCO-PEG Linker | Dibenzocyclooctyne | Azide (-N₃) | 4.0 - 8.5 | < 4 hours | Triazole | Very High |
| Hydrazide-PEG Linker | Hydrazide | Aldehyde/Ketone | 4.5 - 5.5 | 2 - 24 hours | Hydrazone | pH-dependent |
| Linker Chemistry | Typical Conjugation Efficiency/Yield | Key Advantages | Key Disadvantages |
| NHS Ester Chemistry | 60-90% | Well-established, readily available reagents. | Susceptible to hydrolysis, potential for non-specific reactions. |
| Maleimide Chemistry | 70-95% | High specificity for thiols, site-specific conjugation. | Potential for maleimide hydrolysis and reaction with amines at higher pH. |
| SPAAC (Click Chemistry) | >90% | High efficiency, bioorthogonal, stable linkage. | Higher cost of reagents. |
| Hydrazone Chemistry | Variable, generally lower than others | Site-specific for carbonyls. | Resulting bond can be reversible under certain conditions. |
The Influence of PEG Chain Length
The length of the PEG spacer can significantly impact the properties of the bioconjugate, particularly for larger molecules like antibody-drug conjugates (ADCs).
| PEG Linker Length | Effect on Solubility | Effect on Pharmacokinetics (in vivo) | Effect on In Vitro Cytotoxicity of ADCs | Steric Hindrance |
| Short (e.g., PEG4) | Moderate Improvement | Shorter half-life compared to longer PEGs. | Generally higher potency. | Lower |
| Long (e.g., PEG12, PEG24) | Significant Improvement | Longer plasma half-life, improved tumor exposure. | May decrease potency due to slower internalization. | Higher, can impact binding affinity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are representative protocols for key experiments.
Protocol 1: General Procedure for Protein Conjugation with this compound
Materials:
-
Protein solution (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer.
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove excess linker and byproducts using a desalting column.
Protocol 2: General Procedure for Thiol-Specific Conjugation with a Maleimide-PEG Linker
Materials:
-
Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (pH 6.5-7.5)
-
Maleimide-PEG linker
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column
Procedure:
-
Prepare Protein Solution: If necessary, reduce the protein (e.g., antibody with TCEP) to expose free sulfhydryl groups. Ensure the protein is in a buffer at the optimal pH for the maleimide reaction.
-
Prepare Linker Solution: Dissolve the Maleimide-PEG linker in DMSO or DMF.
-
Conjugation Reaction: Add a slight molar excess of the maleimide linker to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours.
-
Quenching: Add a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the conjugate using a desalting column.
Protocol 3: General Procedure for Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester
This is a two-step process involving initial modification with the DBCO-linker followed by the click reaction.
Step 1: Introduction of the DBCO moiety
-
Follow the general protocol for NHS ester conjugation (Protocol 1) using a DBCO-PEG-NHS ester.
Step 2: Click Reaction
-
Prepare Azide-Modified Molecule: Dissolve the azide-containing molecule in a compatible buffer.
-
Click Reaction: Add the azide-modified molecule to the purified DBCO-labeled protein. A 1.5 to 3-fold molar excess of the azide molecule is often used.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Purification: Purify the final conjugate to remove any unreacted components.
Visualizing Bioconjugation Workflows
The following diagrams illustrate the logical flow of the different bioconjugation strategies.
Caption: Workflow for bioconjugation using this compound.
Caption: Workflow for thiol-specific bioconjugation using a maleimide-PEG linker.
Caption: Two-step workflow for bioconjugation via copper-free click chemistry.
References
A Researcher's Guide to Amine Labeling: Evaluating Alternatives to Fmoc-PEG4-NHS Ester
For researchers, scientists, and drug development professionals engaged in the covalent modification of proteins, peptides, and other biomolecules, the choice of amine-labeling chemistry is a critical decision that influences conjugation efficiency, stability, and the preservation of biological activity. While Fmoc-PEG4-NHS ester is a widely used reagent, a variety of alternatives exist, each with distinct characteristics. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed methodologies, to facilitate the selection of the optimal strategy for your research needs.
Introduction to Amine-Reactive Chemistries
The primary targets for amine-reactive labeling are the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides. The nucleophilic nature of these primary amines makes them readily available for reaction with various electrophilic reagents. N-hydroxysuccinimide (NHS) esters, such as this compound, are a popular choice due to their ability to form stable amide bonds under physiological to slightly alkaline conditions. However, their susceptibility to hydrolysis in aqueous environments necessitates a careful consideration of alternative chemistries that may offer advantages in terms of reaction efficiency, stability of the resulting conjugate, or reaction conditions.
This guide explores the following alternatives to NHS esters for amine labeling:
-
Isothiocyanates
-
Carbodiimides (in conjunction with HOBt/HOAt)
-
Imidoesters
-
Sulfonyl Chlorides
-
Sulfo-NHS Esters
Quantitative Comparison of Amine Labeling Chemistries
The selection of an appropriate labeling reagent is often a trade-off between reaction efficiency, the stability of the formed bond, and the specific requirements of the biomolecule and downstream application. The following tables summarize key quantitative data for various amine-reactive chemistries.
Table 1: Reaction Conditions for Amine Modification
| Reagent Class | Typical Reagent(s) | Optimal pH | Reaction Time | Temperature (°C) | Common Solvents |
| NHS Esters | DSS, Sulfo-DSS | 7.2 - 9.0[1] | 30 - 120 min[] | 4 - 25 | Aqueous buffers, DMSO, DMF[] |
| Isothiocyanates | FITC, TRITC | 8.5 - 9.5[3] | 1 - 8 hours[3] | 25 (Room Temp) | Aqueous buffers, DMSO, DMF |
| Carbodiimides | EDC (+ HOBt/HOAt) | 4.5 - 6.0 (activation), 7.2 - 7.5 (coupling) | 2 - 24 hours | 0 - 25 | Aqueous buffers (EDC), Organic solvents |
| Imidoesters | DMA, DMP | 8.0 - 10.0 | 30 - 60 min | 25 (Room Temp) | Aqueous buffers (e.g., Borate) |
| Sulfonyl Chlorides | Dansyl Chloride, Texas Red | 9.0 - 10.0 | 1 - 2 hours | 4 - 25 | Aqueous buffers, DMF (not DMSO) |
| Sulfo-NHS Esters | Sulfo-NHS | 7.2 - 8.5 | 30 - 120 min | 4 - 25 | Aqueous buffers |
Table 2: Performance Characteristics of Amine Labeling Reagents
| Reagent Class | Bond Formed | Bond Stability | Reported Labeling Efficiency (Degree of Labeling - DOL) | Key Advantages | Key Disadvantages |
| NHS Esters | Amide | Highly Stable | 20-30% at ~1 mg/mL protein concentration, higher with increased concentration. | High reactivity, stable bond, well-established protocols. | Susceptible to hydrolysis in aqueous solutions. |
| Isothiocyanates | Thiourea | Generally Stable | DOL of 1.2-1.6 on BSA with FITC. | Readily available, well-characterized. | Can be less stable than amide bonds over time. |
| Carbodiimides | Amide | Highly Stable | 56.5% at pH 7, 68.4% at pH 9, 72.0% at pH 11. | "Zero-length" crosslinker, efficient coupling. | Can lead to protein polymerization if not controlled. |
| Imidoesters | Amidine | Reversible at high pH | Can achieve significant cross-linking. | Preserves the positive charge of the original amine. | Less stable bond compared to amide, potential for side reactions. |
| Sulfonyl Chlorides | Sulfonamide | Stable | Can effectively label proteins. | More reactive than isothiocyanates. | Can react with other nucleophiles. |
| Sulfo-NHS Esters | Amide | Highly Stable | Similar to NHS esters, but with improved aqueous stability of the reagent. | Water-soluble, ideal for cell surface labeling. | Generally more expensive than NHS esters. |
Experimental Methodologies
Detailed and reproducible experimental protocols are essential for successful protein labeling. Below are generalized protocols for the discussed amine-reactive chemistries. Optimization for specific proteins and applications is highly recommended.
Protocol 1: Labeling with Isothiocyanates (e.g., FITC)
This protocol describes a general procedure for labeling a protein with Fluorescein Isothiocyanate (FITC).
Materials:
-
Protein solution (2 mg/mL in 0.1 M sodium carbonate buffer, pH 9.0)
-
FITC solution (1 mg/mL in anhydrous DMSO, freshly prepared)
-
Amine-free buffer (e.g., PBS, pH 7.4) for dialysis
-
Gel filtration column (e.g., Sephadex G-25)
-
Quenching solution (e.g., 50 mM NH4Cl)
Procedure:
-
Ensure the protein solution is in an amine-free buffer at the optimal pH. If necessary, perform buffer exchange via dialysis.
-
Slowly add the FITC solution to the protein solution while gently stirring. A common starting molar ratio is 10-20 fold excess of FITC to protein.
-
Incubate the reaction mixture for 8 hours at 4°C in the dark.
-
Stop the reaction by adding the quenching solution and incubate for an additional 2 hours at 4°C.
-
Remove unreacted FITC by passing the reaction mixture through a gel filtration column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Determine the Degree of Labeling (DOL) using spectrophotometry.
Protocol 2: Carbodiimide-Mediated Labeling (EDC/Sulfo-NHS)
This two-step protocol is commonly used to couple a carboxylate-containing molecule to a primary amine on a protein.
Materials:
-
Carboxylate-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Protein solution
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column
Procedure:
-
Dissolve the carboxylate-containing molecule in Activation Buffer.
-
Add EDC and Sulfo-NHS to the carboxylate solution and incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.
-
Optional: Remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer.
-
Add the activated molecule to the protein solution in Coupling Buffer.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the protein conjugate using a desalting column.
Protocol 3: Labeling with Imidoesters (e.g., DMP)
This protocol outlines a general procedure for protein cross-linking or labeling using an imidoester.
Materials:
-
Protein solution (in 0.2 M triethanolamine or borate buffer, pH 8.0-10.0)
-
Imidoester reagent (e.g., Dimethyl pimelimidate - DMP)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Prepare the protein solution in an amine-free, alkaline buffer.
-
Immediately before use, dissolve the imidoester in the reaction buffer.
-
Add the imidoester solution to the protein solution. A 10- to 50-fold molar excess is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Stop the reaction by adding the quenching solution.
-
Remove excess reagent and byproducts by gel filtration.
Protocol 4: Labeling with Sulfonyl Chlorides (e.g., Texas Red)
This protocol provides a general method for labeling proteins with a sulfonyl chloride reagent.
Materials:
-
Protein solution (1-5 mg/mL in 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)
-
Sulfonyl chloride stock solution (e.g., 10 mg/mL in DMF)
-
Desalting column
Procedure:
-
Prepare the protein solution in a chilled, amine-free, alkaline buffer.
-
Add the sulfonyl chloride stock solution to the protein solution with rapid mixing.
-
Incubate the reaction mixture for 1 hour on ice.
-
Purify the labeled protein from excess reagent using a desalting column.
Visualizing the Workflow and Chemistry
To better understand the experimental processes and underlying chemical principles, the following diagrams illustrate a generalized workflow for amine labeling and the reaction mechanisms of the discussed chemistries.
Caption: A generalized experimental workflow for protein amine labeling.
Caption: Reaction mechanisms of common amine-reactive labeling chemistries.
Conclusion
The selection of an amine labeling reagent requires a careful evaluation of the specific experimental goals and the properties of the biomolecule of interest. While NHS esters are a versatile and widely used option, alternatives such as isothiocyanates, carbodiimides, imidoesters, and sulfonyl chlorides offer a range of reactivities, stabilities, and reaction conditions that may be more suitable for particular applications. By understanding the quantitative performance and experimental protocols associated with each chemistry, researchers can make an informed decision to achieve optimal and reproducible labeling outcomes. This guide provides a foundational comparison to aid in this selection process, empowering scientists to advance their research and development efforts.
References
A Head-to-Head Battle of Amine-Reactive Crosslinkers: An In-Depth Comparison for Researchers
For scientists and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinker is a critical decision that profoundly influences the outcome of their work. Among the most widely utilized reagents are those that target primary amines, readily available on the surface of proteins. This guide provides a comprehensive comparison of N-hydroxysuccinimide (NHS) esters with other common amine-reactive crosslinkers, supported by experimental data and detailed methodologies to facilitate informed decision-making in the laboratory.
This publication offers an objective analysis of the performance of various amine-reactive crosslinkers, focusing on key parameters such as reaction efficiency, specificity, stability, and the characteristics of the resulting covalent bond. By presenting quantitative data in a structured format and providing detailed experimental protocols, this guide aims to equip researchers with the knowledge to select the optimal crosslinker for their specific application, be it in protein interaction studies, immunoassays, or the development of antibody-drug conjugates.
The Contenders: A Look at Amine-Reactive Chemistries
The fundamental principle behind amine-reactive crosslinking involves the reaction of an electrophilic functional group on the crosslinker with a nucleophilic primary amine on a biomolecule, typically the ε-amine of a lysine residue or the N-terminal α-amine.[1] This reaction results in the formation of a stable covalent bond. While NHS esters are the most prevalent class of amine-reactive crosslinkers, several other chemistries offer distinct advantages and are worthy of consideration.
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive reagents due to their high reactivity and ability to form stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-9.0).[1] A primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[2]
Imidoesters: These crosslinkers react with primary amines at alkaline pH (typically pH 8-10) to form amidine bonds.[1] A key feature of imidoesters is the retention of the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein. However, the resulting amidine bond can be reversible under certain conditions.[2]
Isothiocyanates: These reagents react with primary amines to form stable thiourea linkages. The reaction is typically performed at a slightly alkaline pH.
Sulfonyl Chlorides: These compounds react with primary amines to form stable sulfonamide bonds. The reaction is generally robust but can sometimes lack specificity.
Performance Showdown: A Quantitative Comparison
The choice of an amine-reactive crosslinker significantly impacts the yield, stability, and specificity of the resulting bioconjugate. The following table summarizes the key performance characteristics of the different classes of crosslinkers. It is important to note that direct, side-by-side quantitative comparisons in the literature are limited, and performance can vary depending on the specific reagents and reaction conditions.
| Feature | NHS Esters | Imidoesters | Isothiocyanates | Sulfonyl Chlorides |
| Reactive Group | N-Hydroxysuccinimide Ester | Imidoester | Isothiocyanate | Sulfonyl Chloride |
| Target | Primary Amines | Primary Amines | Primary Amines | Primary Amines |
| Resulting Bond | Amide | Amidine | Thiourea | Sulfonamide |
| Bond Stability | Very High | Moderate (can be reversible) | High | Very High |
| Optimal pH | 7.2 - 8.5 | 8.0 - 10.0 | 9.0 - 10.0 | Variable |
| Reactivity | High | Moderate | Moderate | High |
| Specificity | High for primary amines, but side reactions with Ser, Thr, Tyr can occur. | High for primary amines. | Generally high for primary amines. | Can react with other nucleophiles. |
| Aqueous Stability | Prone to hydrolysis, especially at higher pH. The half-life of hydrolysis for NHS-ester compounds is 4 to 5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C. | Relatively stable. | Generally stable. | Can be sensitive to hydrolysis. |
| Charge Preservation | No (neutralizes amine charge) | Yes (retains positive charge) | No (neutralizes amine charge) | No (neutralizes amine charge) |
Note: This table provides a general overview. Specific properties can vary between individual crosslinker reagents within the same class.
One study comparing novel N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole-based crosslinkers to the commonly used NHS ester, disuccinimidyl suberate (DSS), found that the new crosslinkers demonstrated superior efficiency, generating approximately 30% more cross-linked complex and reacting about 10 times faster than DSS. This highlights that even within the broader class of activated esters, significant performance differences can exist.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanism of NHS esters, a typical experimental workflow, and a decision-making guide for selecting the appropriate crosslinker.
Experimental Protocols: A Guide to Comparative Analysis
To facilitate a direct comparison of the performance of different amine-reactive crosslinkers, the following protocols are provided. It is recommended to perform these experiments in parallel with the same protein sample to ensure a fair and accurate assessment.
General Materials
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Amine-reactive crosslinkers (NHS ester, imidoester, isothiocyanate, sulfonyl chloride).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving water-insoluble crosslinkers.
-
Reaction buffers:
-
For NHS esters: 0.1 M sodium phosphate, pH 7.2-8.5.
-
For Imidoesters: 0.1 M sodium borate, pH 8.0-10.0.
-
For Isothiocyanates: 0.1 M sodium carbonate/bicarbonate, pH 9.0-10.0.
-
For Sulfonyl Chlorides: 0.1 M sodium borate, pH 8.5.
-
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification tools: Desalting columns or dialysis cassettes.
-
Analytical tools: SDS-PAGE apparatus, mass spectrometer.
Protocol 1: Crosslinking with an NHS Ester (e.g., DSS)
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a stock concentration of 10-25 mM.
-
Reaction: Add the NHS ester stock solution to the protein solution to achieve the desired final crosslinker concentration (a 20-50 fold molar excess over the protein is a good starting point).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed using mass spectrometry.
Protocol 2: Crosslinking with an Imidoester (e.g., DMA)
-
Prepare Protein Solution: Exchange the protein into the appropriate reaction buffer (e.g., 0.1 M sodium borate, pH 9.0).
-
Prepare Crosslinker Solution: Dissolve the imidoester in the reaction buffer immediately before use.
-
Reaction: Add the imidoester solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching and Analysis: The reaction can be stopped by lowering the pH or by adding a primary amine-containing buffer. Analyze the products as described for NHS esters.
Protocol 3: Crosslinking with an Isothiocyanate (e.g., FITC - for labeling)
This protocol is adapted for a labeling experiment to assess reactivity.
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0.
-
Prepare Isothiocyanate Solution: Dissolve the isothiocyanate in anhydrous DMSO.
-
Reaction: Add the isothiocyanate solution to the protein solution.
-
Incubation: Incubate for 2-8 hours at room temperature in the dark.
-
Purification and Analysis: Remove unreacted label by dialysis or gel filtration. Analyze the degree of labeling by spectrophotometry.
Protocol 4: Crosslinking with a Sulfonyl Chloride
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium borate buffer, pH 8.5.
-
Prepare Sulfonyl Chloride Solution: Dissolve the sulfonyl chloride in an anhydrous organic solvent like acetone or dioxane.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirring protein solution.
-
Incubation: Incubate for 1-2 hours at 4°C.
-
Purification and Analysis: Purify and analyze the conjugate as described for NHS esters.
Note: These are generalized protocols and may require optimization for specific proteins and crosslinkers. It is crucial to perform control experiments (e.g., protein without crosslinker) for accurate analysis.
Conclusion: Making the Right Choice
The selection of an amine-reactive crosslinker is a nuanced decision that depends on the specific goals of the experiment. NHS esters remain the workhorse for many applications due to their high reactivity and the stability of the resulting amide bond. However, for applications where charge preservation is critical, imidoesters present a valuable alternative. Isothiocyanates and sulfonyl chlorides also offer robust solutions for creating stable bioconjugates. By understanding the chemical properties and performance characteristics of each class of crosslinker, and by employing systematic, comparative experimental approaches, researchers can confidently select the optimal tool to advance their scientific endeavors.
References
A Comparative Guide to HPLC Analysis for the Purification of Fmoc-PEG4-NHS Ester
The purification of Fmoc-PEG4-NHS ester, a heterobifunctional crosslinker critical in bioconjugation and drug development, demands robust analytical techniques to ensure high purity and batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase modality, stands as the gold standard for both the analysis and purification of this reagent. This guide provides a comparative overview of HPLC methods and other purification strategies, supported by experimental protocols and data to aid researchers in achieving optimal purity of their this compound conjugates.
Comparing Purification Strategies: HPLC vs. Alternatives
While several purification techniques exist, Reverse-Phase HPLC (RP-HPLC) offers the highest resolution for small molecules like this compound. Alternative methods are generally more suitable for the purification of the final, larger bioconjugate rather than the linker itself.
| Purification Method | Principle | Resolution | Throughput | Primary Application |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Very High | Low to Medium | Purity analysis and purification of the this compound linker and its conjugates.[1][2] |
| Flash Chromatography | Adsorption chromatography on a solid phase (e.g., silica gel). | Low to Medium | High | Rapid, preparative-scale purification of organic synthesis products. |
| Gel Filtration Chromatography (GFC) | Separation based on molecular size. | Low | High | Primarily for separating large PEGylated proteins from smaller unreacted molecules.[3] |
| Precipitation | Inducing insolubility to separate the product. | Low | High | Crude purification or removal of certain impurities from final conjugates. |
HPLC Method Comparison for this compound Analysis
The choice of HPLC column and detector is crucial for the successful analysis of this compound. The Fmoc group provides a strong UV chromophore, making UV detection highly effective. For analyzing the PEG component or impurities without chromophores, alternative detectors are necessary.
| Parameter | Method 1: RP-HPLC with C18 Column | Method 2: RP-HPLC with C8 Column |
| Stationary Phase | Octadecyl silane (C18) | Octyl silane (C8) |
| Typical Dimensions | 4.6 x 150 mm, 5 µm particle size | 4.6 x 150 mm, 5 µm particle size |
| Selectivity | Higher retention and selectivity for hydrophobic molecules due to longer alkyl chains.[2] | Lower retention, potentially faster analysis times for less hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Typical Gradient | 5% to 95% B over 20-30 minutes | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 265 nm (for Fmoc group). Optional: ELSD or CAD for non-chromophoric impurities.[4] | UV at 265 nm (for Fmoc group). Optional: ELSD or CAD for non-chromophoric impurities. |
| Expected Purity | >95% | >95% |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol details a standard method for determining the purity of this compound using a C18 column.
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve a small amount of the this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection: 265 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-28 min: Hold at 95% B
-
28-30 min: Return to 5% B and equilibrate.
-
-
-
Analysis: The purity is calculated by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area.
Protocol 2: Preparative RP-HPLC for Purification
This protocol is for purifying larger quantities of the crude product.
-
Instrumentation: A preparative HPLC system with a high-flow-rate pump, fraction collector, and UV detector.
-
Column: A preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).
-
Mobile Phases: Same as the analytical protocol, but prepared in larger volumes.
-
Sample Preparation: Dissolve the crude product in the minimal amount of DMF or DMSO, then dilute with Mobile Phase A until the sample is fully dissolved.
-
Chromatographic Conditions:
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions).
-
Gradient: A similar gradient to the analytical method, but potentially shallower to improve resolution.
-
Detection: UV at 265 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV signal.
-
Post-Purification: Analyze the collected fractions for purity using the analytical HPLC method. Pool the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the final product as a solid.
Visualizing the Workflow
A clear understanding of the synthesis and purification workflow is essential for producing high-quality this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical flow of an HPLC analysis for this compound.
References
- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Quantifying the Labeling Efficiency of Fmoc-PEG4-NHS Ester
For researchers, scientists, and drug development professionals utilizing Fmoc-PEG4-NHS ester in bioconjugation, accurately quantifying the labeling efficiency is critical for ensuring reproducibility, optimizing reaction conditions, and characterizing the final product. This guide provides an objective comparison of common analytical methods for determining the extent of conjugation of this compound to primary amines on biomolecules such as proteins, peptides, or amine-modified oligonucleotides.
The core of this process is the reaction between the N-hydroxysuccinimide (NHS) ester and a primary amine, forming a stable amide bond.[1] The efficiency of this reaction can be influenced by factors such as pH, temperature, and buffer composition.[2] This guide details three prevalent methods for quantifying labeling efficiency: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) Assay.
Comparison of Quantification Methods
The selection of an appropriate quantification method depends on the available equipment, the nature of the biomolecule being labeled, and the desired level of detail.
| Method | Principle | Advantages | Disadvantages | Typical Efficiency Range |
| Reverse-Phase HPLC (RP-HPLC) | Separates labeled conjugate, unlabeled biomolecule, and excess reagent based on hydrophobicity. Quantification is achieved by integrating peak areas.[3][4] | - High resolution and quantitative accuracy.[4]- Can simultaneously assess purity and identify byproducts.- Applicable to a wide range of molecules. | - Requires method development for optimal separation.- Can be time-consuming.- Access to HPLC instrumentation is necessary. | >90% (Site-specific) |
| Mass Spectrometry (MS) | Differentiates between the unlabeled biomolecule and the labeled conjugate by their mass-to-charge ratio. The mass increase corresponds to the mass of the added Fmoc-PEG4 moiety. | - Provides direct confirmation of successful conjugation and the degree of labeling.- High sensitivity and accuracy.- Can identify specific sites of labeling through peptide mapping. | - Can be less quantitative for heterogeneous mixtures.- Instrumentation can be expensive and require specialized expertise.- Matrix effects can suppress ion signals. | Variable, often a heterogeneous mixture for random labeling. |
| TNBS Assay | A colorimetric assay that measures the number of remaining (unreacted) primary amines after the conjugation reaction. The labeling efficiency is determined by the decrease in free amines. | - Simple, rapid, and cost-effective.- Does not require sophisticated instrumentation (requires a spectrophotometer).- Useful for a quick assessment of overall labeling. | - Indirect measurement of labeling efficiency.- Can be interfered with by certain buffer components.- Less precise than chromatographic or mass-based methods. | N/A (Measures reduction in free amines) |
Experimental Protocols
Below are detailed methodologies for the three discussed quantification techniques.
Quantification by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general procedure to separate and quantify a labeled peptide from its unlabeled form.
Objective: To determine the percentage of a biomolecule (e.g., peptide) that has been successfully conjugated with this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Labeled peptide sample
-
Unlabeled peptide standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Quench the labeling reaction by adding an amine-containing buffer like Tris or glycine.
-
Dilute a small aliquot of the reaction mixture in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Prepare a standard of the unlabeled peptide at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm (for peptide bonds) and/or 265 nm (for the Fmoc group).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. This may require optimization depending on the hydrophobicity of the peptide and the conjugate.
-
-
Analysis:
-
Inject the unlabeled peptide standard to determine its retention time.
-
Inject the reaction mixture. The labeled peptide, being more hydrophobic due to the Fmoc-PEG4 group, will have a longer retention time than the unlabeled peptide.
-
Integrate the peak areas for both the unlabeled (A_unlabeled) and labeled (A_labeled) peptide.
-
Calculate the labeling efficiency using the following formula:
-
Labeling Efficiency (%) = [A_labeled / (A_labeled + A_unlabeled)] * 100
-
-
Quantification by Mass Spectrometry (MS)
This protocol describes the use of MALDI-TOF MS to confirm conjugation and assess efficiency.
Objective: To confirm the covalent attachment of the Fmoc-PEG4 moiety and estimate the proportion of labeled biomolecule.
Instrumentation:
-
MALDI-TOF or ESI-MS Mass Spectrometer
Reagents:
-
MS-grade water, ACN, and TFA
-
MALDI Matrix (e.g., sinapinic acid for proteins >10 kDa, or alpha-cyano-4-hydroxycinnamic acid for smaller molecules)
-
Labeled biomolecule sample, desalted.
Procedure:
-
Sample Preparation:
-
It is crucial to remove non-volatile salts from the sample. This can be achieved using dialysis, size-exclusion chromatography, or a C18 ZipTip.
-
For MALDI-TOF, co-crystallize the desalted sample with the appropriate matrix solution on the MALDI target plate.
-
For ESI-MS, dilute the desalted sample in a suitable solvent (e.g., 50:50 ACN:water with 0.1% formic acid) and infuse into the instrument.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the expected mass range for both the unlabeled and labeled biomolecule.
-
The expected mass increase from this compound (formula C30H36N2O10, MW = 584.6 g/mol ) conjugation is approximately 471.5 Da (the mass of the Fmoc-PEG4 moiety after loss of the NHS group).
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular weight of the unlabeled biomolecule (M_unlabeled).
-
Identify the peak corresponding to the molecular weight of the labeled biomolecule (M_labeled = M_unlabeled + ~471.5 Da).
-
The relative intensities of these peaks can be used to estimate the labeling efficiency. Note that this is semi-quantitative as different species can have different ionization efficiencies.
-
Quantification by TNBS Assay
This protocol provides a colorimetric method to determine the amount of unreacted primary amines.
Objective: To indirectly measure labeling efficiency by quantifying the reduction in free primary amines.
Instrumentation:
-
Spectrophotometer or plate reader
Reagents:
-
TNBS solution (e.g., 5% w/v)
-
Borate buffer (pH 9.2)
-
A primary amine standard (e.g., ethanolamine or the unlabeled biomolecule)
Procedure:
-
Standard Curve Generation:
-
Prepare a series of dilutions of the primary amine standard in the reaction buffer.
-
To each standard dilution, add borate buffer and then a small volume of TNBS solution.
-
Incubate the reaction (e.g., 15 minutes at 55°C), cool to room temperature, and measure the absorbance at 420 nm.
-
Plot absorbance vs. concentration to generate a standard curve.
-
-
Sample Measurement:
-
Take an aliquot of the labeling reaction mixture and a control sample of the unlabeled biomolecule at the same concentration.
-
Perform the same TNBS reaction and absorbance measurement as with the standards.
-
-
Calculation:
-
Use the standard curve to determine the concentration of free amines in both the reaction sample ([Amine]_labeled) and the control sample ([Amine]_unlabeled).
-
Calculate the labeling efficiency using the following formula:
-
Labeling Efficiency (%) = [1 - ([Amine]_labeled / [Amine]_unlabeled)] * 100
-
-
Visualizations
Caption: General workflow for labeling and quantifying conjugation efficiency.
Caption: Reaction of this compound with a primary amine.
References
Stability Showdown: A Comparative Guide to Fmoc-PEG4-NHS Ester Linker in Biological Media
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of the resulting conjugate. The Fmoc-PEG4-NHS ester is a popular amine-reactive linker, prized for its ability to connect molecules to proteins, peptides, and other biomolecules. However, its performance in a biological environment, teeming with enzymes and fluctuating pH, dictates its suitability for in vivo applications. This guide provides an objective comparison of the this compound linker's stability in biological media against common alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
The stability of a linker in biological media is paramount to ensure that the conjugated molecule reaches its target intact. The this compound, while widely used, is susceptible to hydrolysis, a reaction that cleaves the linker and releases the conjugated molecule. The rate of this hydrolysis is significantly influenced by the pH of the medium. While direct quantitative stability data for the this compound in biological media is not extensively published, we can infer its performance based on the well-documented behavior of N-hydroxysuccinimide (NHS) esters and the known effects of PEGylation. This guide will delve into these aspects and compare them with alternative linker technologies such as maleimides and tetrafluorophenyl (TFP) esters.
Data Presentation: Linker Stability Comparison
The following table summarizes the stability of NHS esters and alternative linkers based on available data. It is important to note that the stability of this compound is expected to be influenced by the presence of the PEG4 spacer, which can offer some protection against enzymatic degradation and may slightly alter the hydrolysis rate compared to a non-PEGylated NHS ester.[][2]
| Linker Chemistry | Reactive Group | Target Residue | Bond Formed | Half-life (t½) in Aqueous Buffer | Key Stability Considerations |
| NHS Ester (General) | N-Hydroxysuccinimide Ester | Primary Amines (e.g., Lysine) | Amide | ~4-5 hours at pH 7.0, 0°C~10 minutes at pH 8.6, 4°C[3] | Highly susceptible to hydrolysis, which increases with pH.[4][5] The resulting amide bond is very stable. |
| This compound | N-Hydroxysuccinimide Ester | Primary Amines (e.g., Lysine) | Amide | Data not available for biological media. Expected to follow general NHS ester hydrolysis patterns. PEGylation may enhance in vivo stability of the conjugate. | The Fmoc protecting group is base-labile and typically removed after conjugation. The core stability concern is the hydrolysis of the NHS ester prior to conjugation. |
| Maleimide | Maleimide | Thiols (e.g., Cysteine) | Thioether | Variable, can undergo retro-Michael addition. Half-lives from hours to days depending on structure and environment. | The formed thioether bond can be reversible, especially in the presence of other thiols like glutathione, leading to payload exchange. |
| TFP Ester | 2,3,5,6-Tetrafluorophenyl Ester | Primary Amines (e.g., Lysine) | Amide | Generally longer than NHS esters across a range of pH values. | More stable to hydrolysis in aqueous media compared to NHS esters, offering a wider window for conjugation. |
Experimental Protocols
A robust assessment of linker stability in a biologically relevant environment is crucial. The following is a detailed protocol for determining the stability of a small molecule linker, such as this compound, in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the degradation of the linker over time in human plasma at physiological temperature.
Materials:
-
This compound
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (IS) - a structurally similar and stable compound
-
37°C incubator
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the internal standard in a similar manner.
-
-
Incubation:
-
Pre-warm human plasma and PBS to 37°C.
-
Spike the this compound stock solution into the pre-warmed plasma to a final concentration of 10 µM.
-
As a control, spike the linker into PBS at the same final concentration.
-
Vortex gently to mix.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) from the plasma and PBS incubation mixtures at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
The 0-minute time point should be taken immediately after spiking and mixing.
-
-
Sample Quenching and Protein Precipitation:
-
To each aliquot, immediately add 3 volumes (150 µL) of ice-cold acetonitrile containing the internal standard. This stops the degradation process and precipitates plasma proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by LC-MS/MS:
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining intact this compound. The method should be optimized for the separation and detection of the parent compound and its potential hydrolysis product.
-
-
Data Analysis:
-
Calculate the peak area ratio of the this compound to the internal standard at each time point.
-
Normalize the data to the 0-minute time point (considered as 100% intact linker).
-
Plot the percentage of intact linker versus time.
-
Determine the half-life (t½) of the linker in plasma by fitting the data to a first-order decay model.
-
Mandatory Visualization
Conclusion
The stability of the this compound linker in biological media is primarily dictated by the susceptibility of the NHS ester to hydrolysis. While the PEG component is expected to confer increased stability to the overall conjugate in vivo, the reactive ester itself is labile, particularly at physiological and higher pH. For applications requiring a longer half-life of the reactive linker prior to conjugation in a biological milieu, more hydrolytically stable alternatives such as TFP esters should be considered. Conversely, for applications where rapid conjugation is desired and the pH can be controlled, the this compound remains a viable option. The choice of linker should ultimately be guided by the specific requirements of the application, including the desired reaction kinetics, the stability of the final conjugate, and the biological environment in which it will be used. The provided experimental protocol offers a robust framework for empirically determining the stability of any linker, enabling an informed selection process for successful bioconjugation.
References
- 2. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Preserving Protein Bioactivity: Fmoc-PEG4-NHS Ester vs. Alternative Conjugation Strategies
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of proteins. This guide provides an objective comparison of Fmoc-PEG4-NHS ester, an amine-reactive PEGylation reagent, with alternative conjugation chemistries, focusing on the critical outcome of preserving the biological activity of the conjugated protein. This comparison is supported by experimental data, detailed protocols, and visual workflows to inform the selection of an optimal conjugation strategy.
The modification of therapeutic proteins with PEG can significantly improve their pharmacokinetic and pharmacodynamic profiles by increasing solubility, extending circulating half-life, and reducing immunogenicity.[1] However, a common drawback of PEGylation is the potential loss of biological activity, which can occur if the PEG molecule sterically hinders the protein's active site or binding domains.[2] The choice of conjugation chemistry is therefore a critical parameter that directly influences the bioactivity of the final conjugate.
This guide uses Granulocyte Colony-Stimulating Factor (G-CSF), a cytokine that stimulates the production of neutrophils, as a model protein to compare different PEGylation strategies.[3][4] The biological activity of G-CSF and its PEGylated variants is assessed by their ability to induce the proliferation of the NFS-60 cell line, a standard in vitro bioassay.[5]
Performance Comparison: Amine-Reactive vs. Site-Specific Thiol-Reactive PEGylation
This compound is an amine-reactive PEGylation reagent that targets the primary amines on the N-terminus and the side chains of lysine residues of a protein. While readily available and widely used, this approach can lead to a heterogeneous mixture of PEGylated isomers, with varying degrees of PEGylation at different sites. This lack of specificity can result in a significant loss of biological activity if PEGylation occurs at or near the protein's active site.
An alternative strategy is site-specific PEGylation, which often involves engineering a cysteine residue at a specific, non-critical location on the protein surface. This allows for a highly specific conjugation with a thiol-reactive PEG reagent, such as a maleimide-PEG. This approach yields a more homogenous product with a higher retention of biological activity.
The following table summarizes the comparative biological activity of G-CSF conjugated with an amine-reactive PEG (functionally similar to this compound) versus a site-specific, thiol-reactive maleimide-PEG.
| Conjugation Strategy | Reagent Type | Target Residue(s) | Resulting Product | In Vivo Bioactivity (Leukocyte Proliferation) | Reference |
| Non-specific | Aldehyde-PEG (Amine-reactive) | N-terminus, Lysines | Heterogeneous mixture of isomers | Standard activity profile | |
| Site-specific | Maleimide-PEG (Thiol-reactive) | Engineered Cysteine (Cys2) | Homogeneous conjugate | Similar activity to standard with 20 kDa PEG; prolonged activity with 30 & 40 kDa PEG | |
| Site-specific (Half-dose) | Maleimide-PEG (Thiol-reactive) | Engineered Cysteine (Cys2) | Homogeneous conjugate | Longer biological activity than full-dose standard |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol describes the general steps for conjugating a protein with this compound.
Materials:
-
Protein of interest (e.g., G-CSF)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm conjugation and assess purity. Mass spectrometry can be used to determine the degree of PEGylation.
Protocol 2: In Vitro Bioactivity Assay of PEGylated G-CSF using NFS-60 Cells
This protocol details the measurement of G-CSF bioactivity based on the proliferation of the murine myeloblastic NFS-60 cell line.
Materials:
-
NFS-60 cells (ATCC CRL-1838)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
β-mercaptoethanol
-
Unconjugated G-CSF (standard)
-
PEGylated G-CSF (test sample)
-
96-well flat-bottom plates
-
Cell proliferation reagent (e.g., XTT or WST-8)
-
Plate reader
Procedure:
-
Cell Maintenance: Culture NFS-60 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM β-mercaptoethanol.
-
Cell Seeding: Seed 35,000 NFS-60 cells per well in a 96-well plate in a medium containing 2% FBS.
-
Serum Starvation: Serum-starve the cells for 24 hours.
-
Sample Addition: Prepare serial dilutions of the G-CSF standard and the PEGylated G-CSF test sample (e.g., from 0.01 to 1000 pg/mL). Add the diluted samples to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Proliferation Measurement: Add the cell proliferation reagent (e.g., XTT or WST-8) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance values against the concentration of G-CSF to generate a dose-response curve. The biological activity of the PEGylated G-CSF is determined by comparing its dose-response curve to that of the unconjugated G-CSF standard.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing protein bioactivity after PEGylation and the signaling pathway activated by G-CSF.
Caption: G-CSF Signaling Pathway.
Caption: Experimental workflow for assessing protein bioactivity.
Conclusion
The preservation of biological activity is a paramount consideration in the development of PEGylated protein therapeutics. While this compound and other amine-reactive reagents offer a straightforward approach to PEGylation, they often result in heterogeneous products with a potential for significant activity loss. In contrast, site-specific conjugation strategies, such as those employing maleimide chemistry to target engineered cysteine residues, provide a more controlled and efficient means of producing homogeneous PEGylated proteins with a higher retention of their biological function. The experimental data for G-CSF clearly demonstrates the advantages of a site-specific approach in achieving prolonged bioactivity. The choice of conjugation strategy should therefore be carefully considered based on the specific protein, its mechanism of action, and the desired therapeutic outcome.
References
- 1. Efficient Purification of rhG-CSF and its PEGylated Forms and Evaluation for In Vitro Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity [frontiersin.org]
- 5. Optimizing Granulocyte Colony-Stimulating Factor Transcript for Enhanced Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability and Performance of Bioconjugation Linkers: Fmoc-PEG4-NHS Ester and Alternatives
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and safety of therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the in vivo stability and performance of Fmoc-PEG4-NHS ester linkers and prominent alternatives, supported by experimental data and detailed methodologies.
The ideal linker must strike a delicate balance: remaining stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient release of the active molecule at the target site.[1][2] This guide will delve into the characteristics of N-hydroxysuccinimide (NHS) ester-based linkages, particularly those incorporating polyethylene glycol (PEG) chains, and compare them to other widely used linker technologies.
Linker Technologies: An Overview
Bioconjugation linkers can be broadly classified as either cleavable or non-cleavable.
-
Non-Cleavable Linkers: These form a stable, covalent bond between the targeting moiety and the payload. The payload is typically released upon lysosomal degradation of the entire bioconjugate. The amide bond formed by the reaction of an NHS ester with a primary amine is a prime example of a stable, non-cleavable linkage.[3]
-
Cleavable Linkers: These are designed to be selectively cleaved by specific triggers present at the target site, such as enzymes, acidic pH, or a reducing environment.[1] This allows for more targeted payload release.
The this compound is a heterobifunctional linker. The NHS ester end reacts with primary amines (like those on lysine residues of antibodies) to form a stable amide bond.[4] The PEG4 (polyethylene glycol) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the other end allows for subsequent chemistry after deprotection.
In Vivo Stability and Performance Comparison
The in vivo stability of a linker is a crucial factor determining the therapeutic window of a bioconjugate. Premature payload release can lead to systemic toxicity, while a linker that is too stable might hinder the efficacy of the therapeutic.
| Linker Type | Chemistry | In Vivo Stability Profile | Key Performance Characteristics |
| PEG-NHS Ester (Amide Bond) | Amine-reactive NHS ester forms a highly stable amide bond. | Generally considered highly stable in circulation due to the robustness of the amide bond under physiological conditions. | Pros: High stability minimizes off-target toxicity from premature payload release. The PEG component can improve solubility and pharmacokinetics. Cons: As a non-cleavable linker, it relies on the degradation of the targeting molecule for payload release, which may not be optimal for all therapeutic strategies. |
| Maleimide-based (Thioether Bond) | Thiol-reactive maleimide forms a thioether bond with cysteine residues. | Susceptible to retro-Michael reaction in the presence of thiols (e.g., albumin, glutathione), leading to premature payload release. Some studies show ~50% deconjugation over 7 days in human plasma. | Pros: Widely used for cysteine-specific conjugation. Cons: Potential for instability can lead to off-target toxicity and reduced efficacy. Next-generation maleimide linkers with self-stabilizing mechanisms have been developed to address this. |
| Hydrazone (pH-sensitive) | Forms a hydrazone bond that is stable at physiological pH (~7.4) but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 4.5-5.0). | Designed to be cleaved at the target site. However, some hydrolysis can still occur in circulation, with reported rates of ~1.5-2% per day for some ADCs. | Pros: Enables targeted, pH-dependent drug release. Cons: Potential for slow, systemic hydrolysis can contribute to off-target effects. |
| Dipeptide (Enzyme-cleavable) | Contains a peptide sequence (e.g., valine-citrulline) cleaved by lysosomal proteases like cathepsin B. | Generally stable in circulation but can be susceptible to cleavage by other extracellular proteases, leading to off-target release. Tandem-cleavage linkers have been developed to improve stability. | Pros: Allows for targeted, enzyme-dependent drug release inside the cell. Cons: Susceptibility to non-target proteases can be a liability. |
| Disulfide (Redox-sensitive) | Contains a disulfide bond that is cleaved in the reducing environment of the cytoplasm. | Relatively stable in the oxidizing environment of the bloodstream but can be prematurely cleaved. | Pros: Exploits the differential redox potential between the extracellular and intracellular environments for targeted release. Cons: Potential for instability in circulation. |
| Click Chemistry (e.g., Azide-Alkyne) | Forms a stable triazole ring. | The resulting triazole linkage is highly stable in vivo. | Pros: Bioorthogonal reaction with high efficiency and specificity. Creates a very stable conjugate. Cons: May require copper catalysis, which can be toxic to cells, although copper-free click chemistries are available. |
Experimental Protocols
Accurate assessment of in vivo linker stability is paramount in the development of bioconjugates. Below are detailed protocols for key experiments.
Protocol 1: In Vivo Stability Assessment via ELISA
This method quantifies the amount of intact bioconjugate (e.g., ADC) in plasma samples over time.
Materials:
-
Test bioconjugate (e.g., ADC)
-
Animal model (e.g., mice or rats)
-
Antigen specific to the targeting moiety (for coating)
-
96-well microtiter plates
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody that specifically binds to the payload
-
Chromogenic or fluorogenic substrate
-
Plate reader
Procedure:
-
Animal Dosing: Administer the bioconjugate intravenously to the animal model at a predetermined dose.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 24, 48, 96, 168 hours) post-injection and process to obtain plasma.
-
Plate Coating: Coat the wells of a 96-well plate with the specific antigen overnight at 4°C.
-
Washing and Blocking: Wash the plate to remove unbound antigen and then add blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted plasma samples to the wells and incubate for 1-2 hours at room temperature. The intact bioconjugate will bind to the coated antigen.
-
Washing: Wash the plate thoroughly to remove unbound components.
-
Detection: Add the enzyme-conjugated anti-payload secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Addition and Reading: Add the substrate and measure the signal intensity using a plate reader.
-
Data Analysis: Construct a standard curve and determine the concentration of intact bioconjugate in each plasma sample. Plot the concentration over time to determine the pharmacokinetic profile and half-life.
Protocol 2: In Vivo Stability Assessment via LC-MS/MS
This method allows for the quantification of the total targeting molecule (e.g., antibody), the intact bioconjugate, and free payload in plasma.
Materials:
-
Test bioconjugate
-
Animal model
-
Plasma samples collected over time
-
Affinity capture beads (e.g., Protein A/G) for antibody-based conjugates
-
Digestion enzymes (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Animal Dosing and Sample Collection: As described in Protocol 1.
-
Sample Preparation:
-
Total Antibody Quantification: Denature, reduce, alkylate, and digest a plasma aliquot with trypsin. Analyze by LC-MS/MS to quantify a signature peptide from the antibody.
-
Intact Conjugate Quantification: Use affinity capture to isolate the bioconjugate from the plasma. Elute and analyze the intact or partially digested conjugate by LC-MS to determine the drug-to-antibody ratio (DAR) over time.
-
Free Payload Quantification: Perform a protein precipitation or liquid-liquid extraction on a plasma aliquot to isolate the small molecule payload. Analyze by LC-MS/MS.
-
-
Data Analysis: Determine the pharmacokinetic profiles for the total antibody, the intact conjugate, and the free payload. A divergence in the profiles of the total antibody and the intact conjugate indicates linker cleavage.
Visualizing Experimental Workflows and Linker Chemistries
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Fmoc-Protected PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a pivotal decision in the development of bioconjugates, profoundly influencing the efficacy, stability, and in vivo performance of targeted therapeutics such as antibody-drug conjugates (ADCs). Among the diverse array of available linker technologies, Fmoc-protected polyethylene glycol (PEG) linkers have garnered significant attention. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a readily removable entity under basic conditions, enabling sequential and site-specific conjugation, while the PEG component imparts favorable physicochemical properties to the final bioconjugate.
This guide provides an objective comparison of Fmoc-protected PEG linkers with alternative linker technologies, supported by experimental data and detailed methodologies.
The Role and Advantages of PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-toxic polymer that, when incorporated as a linker, can bestow several advantageous properties upon a bioconjugate.[1] The primary benefits of PEGylation include:
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic drug payloads, facilitating their administration and preventing aggregation.[2]
-
Improved Stability: PEG chains can sterically hinder the approach of proteolytic enzymes, thereby increasing the in vivo stability of the bioconjugate.[2][3]
-
Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1]
-
Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, diminishing the likelihood of an immune response.
Fmoc-protected PEG linkers are particularly valuable in multi-step synthesis and conjugation strategies. The Fmoc group provides a temporary protecting group for an amine functionality, which can be selectively removed to allow for a subsequent reaction at that site. This is especially useful in solid-phase peptide synthesis (SPPS) and for the controlled assembly of complex bioconjugates.
Comparative Analysis of Linker Technologies
While Fmoc-protected PEG linkers offer significant advantages, a comprehensive evaluation necessitates a comparison with other prevalent linker classes. The choice of linker is ultimately dictated by the specific application, the nature of the biomolecule and payload, and the desired release mechanism.
| Linker Type | Release Mechanism | Advantages | Disadvantages | Representative Payloads |
| Fmoc-Protected PEG Linkers | Non-cleavable (typically) | Improved solubility, stability, and pharmacokinetics; reduced immunogenicity; allows for site-specific conjugation. | Potential for anti-PEG antibodies; non-biodegradable, raising concerns about long-term accumulation. | Maytansinoids, Auristatins |
| Cleavable Linkers (e.g., Disulfide, Hydrazone) | Enzymatic cleavage, pH sensitivity, or reduction. | Targeted payload release at the site of action. | Potential for premature payload release in circulation, leading to off-target toxicity. | Doxorubicin, Calicheamicin |
| Non-Cleavable Linkers (e.g., Thioether) | Release after complete degradation of the antibody. | Enhanced plasma stability and a potentially better safety profile. | Limited "bystander effect" (killing of neighboring antigen-negative tumor cells). | MMAE, MMAF |
| Alternative Hydrophilic Linkers (e.g., Polysarcosine, Polypeptides) | Biodegradable | Improved biocompatibility, biodegradability, and reduced immunogenicity compared to PEG. | Less established than PEG; may have different pharmacokinetic profiles. | Emerging payloads |
Quantitative Performance Data
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linkers on key bioconjugate properties.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) In Vitro Cytotoxicity
| Linker | Target Cell Line | IC50 (nM) | Reference |
| No PEG Linker | HER2-positive NCI-N87 | 4.94 | |
| 4 kDa PEG Linker | HER2-positive NCI-N87 | 31.9 | |
| 10 kDa PEG Linker | HER2-positive NCI-N87 | 111.3 | |
| No PEG Linker | HER2-positive BT-474 | 2.48 | |
| 4 kDa PEG Linker | HER2-positive BT-474 | 26.2 | |
| 10 kDa PEG Linker | HER2-positive BT-474 | 83.5 |
This data suggests that while PEG linkers can improve in vivo properties, longer PEG chains may lead to a decrease in in vitro cytotoxicity, a factor to be considered in the design of ADCs.
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker | Half-life (minutes) | Reference |
| No PEG Linker | 19.6 | |
| 4 kDa PEG Linker | Significantly improved | |
| 10 kDa PEG Linker | Significantly improved |
The inclusion of a PEG linker significantly improves the circulation half-life of the bioconjugate.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates utilizing Fmoc-protected PEG linkers.
Protocol 1: Antibody Conjugation with an Fmoc-PEG-NHS Ester Linker
This protocol outlines the general procedure for conjugating a drug or payload, activated with an Fmoc-PEG-NHS ester linker, to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Fmoc-PEG-NHS ester linker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL and is free of any amine-containing buffers or stabilizers.
-
Linker Preparation: Immediately before use, dissolve the Fmoc-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).
-
Add the desired molar excess of the dissolved Fmoc-PEG-NHS ester linker to the antibody solution while gently vortexing. A common starting point is a 20-fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or on ice for 2 hours, protected from light.
-
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Purify the resulting ADC from unreacted linker and quenching reagent using size-exclusion chromatography or dialysis.
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Peptide Modification with an Fmoc-PEG-Maleimide Linker
This protocol describes the conjugation of a peptide containing a cysteine residue with an Fmoc-PEG-maleimide linker.
Materials:
-
Cysteine-containing peptide
-
Fmoc-PEG-maleimide linker
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5, free of thiols)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer.
-
Linker Preparation: Dissolve the Fmoc-PEG-maleimide linker in DMF or DMSO.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Fmoc-PEG-maleimide linker to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Purification: Purify the PEGylated peptide using reverse-phase HPLC.
-
Fmoc Deprotection (if required): The Fmoc group can be removed by treating the purified conjugate with a 20% solution of piperidine in DMF.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.
Visualizing Bioconjugation Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows in bioconjugation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for peptide modification with a maleimide linker.
Conclusion
Fmoc-protected PEG linkers represent a powerful and versatile tool in the field of bioconjugation. Their ability to enhance the physicochemical properties of bioconjugates, coupled with the synthetic flexibility afforded by the Fmoc protecting group, makes them a highly attractive option for the development of next-generation therapeutics. However, the potential for immunogenicity and the impact of PEG length on in vitro activity are important considerations. The selection of the optimal linker technology requires a careful evaluation of the specific application and a thorough understanding of the comparative advantages and disadvantages of each approach. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their bioconjugation endeavors.
References
A Comparative Guide to Fmoc-PEG4-NHS Ester and its Alternatives in Bioconjugation and Peptide Modification
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and modified peptides. The properties of the linker can significantly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of Fmoc-PEG4-NHS ester with its common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heterobifunctional crosslinker that features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2][3] The Fmoc group provides a base-labile protecting group for the amine, allowing for its selective deprotection and subsequent derivatization.[4][5] The hydrophilic PEG4 spacer enhances the water solubility of the molecule and the resulting conjugate. The NHS ester is a reactive group that targets primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins and peptides, to form stable amide bonds.
Alternatives to this compound
The primary alternatives to this compound fall into two main categories based on their reactive moieties:
-
Other Amine-Reactive Linkers: These include NHS esters with different protecting groups (e.g., Boc-PEG4-NHS ester) or different PEG spacer lengths.
-
Thiol-Reactive Linkers: The most common alternatives are maleimide-based linkers, such as SMCC-PEG4 (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with a PEG4 spacer). These linkers contain a maleimide group that reacts with free sulfhydryl groups (thiols) on cysteine residues to form a stable thioether bond.
This guide will focus on the comparison between this compound and maleimide-based linkers, as they represent two distinct and widely used conjugation chemistries.
Performance Comparison: Amine-Reactive vs. Thiol-Reactive Linkers
The choice between an amine-reactive (NHS ester) and a thiol-reactive (maleimide) linker depends on the specific application, the available functional groups on the biomolecule, and the desired properties of the final conjugate.
Data Presentation: Quantitative Comparison of Linker Chemistries
While direct head-to-head comparisons of this compound with maleimide-based linkers in a single study are limited, the following tables summarize key performance parameters based on available data from various sources. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
| Feature | This compound (Amine-Reactive) | SMCC-PEG4 (Thiol-Reactive) | References |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | |
| Resulting Bond | Amide | Thioether | |
| Reaction pH | 7.2 - 9.0 | 6.5 - 7.5 | |
| Bond Stability | High, generally stable | Susceptible to retro-Michael reaction and thiol exchange in vivo, leading to potential payload loss. However, the cyclohexane ring in SMCC provides some stability to the maleimide group. | |
| Selectivity | Less selective due to multiple lysine residues on the surface of most proteins. | Highly selective for free cysteines, which are less abundant than lysines. | |
| Conjugate Homogeneity | Typically results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs). | Can produce more homogeneous conjugates, especially with engineered cysteines. |
| Property | This compound | SMCC-PEG4 | References |
| Hydrophilicity | The PEG4 spacer imparts good water solubility. | The PEG4 spacer provides hydrophilicity, but the SMCC moiety is more hydrophobic than the NHS ester group. | |
| Effect on Protein Structure | PEGylation can shield the protein surface, potentially reducing aggregation and immunogenicity. | Similar to NHS-PEG linkers, the PEG spacer can offer shielding effects. | |
| In Vivo Stability (Half-life) | Amide bonds are generally very stable in plasma. | The stability of the thioether bond is a concern, with reports of payload deconjugation over time. |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes a general procedure for conjugating an antibody with this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column to remove excess reagent and byproducts.
-
-
Characterization:
-
Characterize the conjugate by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and by MALDI-TOF mass spectrometry to confirm the conjugation.
-
Protocol 2: Antibody Conjugation with SMCC-PEG4
This protocol outlines a two-step procedure for conjugating an antibody with a thiol-containing payload using the SMCC-PEG4 crosslinker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
SMCC-PEG4
-
Anhydrous DMSO
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP) for antibody disulfide bond reduction (optional, for native cysteine conjugation)
-
SEC column for purification
Procedure:
-
Antibody Modification (Maleimide Activation):
-
Add a 10- to 20-fold molar excess of SMCC-PEG4 (dissolved in DMSO) to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess SMCC-PEG4 using a desalting column.
-
-
Payload Conjugation:
-
Add the thiol-containing payload to the maleimide-activated antibody at a 2- to 5-fold molar excess over the antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify and characterize the final ADC as described in Protocol 1.
-
Mandatory Visualization
Signaling Pathway: General Antibody-Drug Conjugate Mechanism of Action
References
- 1. This compound, CAS 1314378-14-7 | AxisPharm [axispharm.com]
- 2. Fmoc-NH-PEG4-NHS | CAS:1314378-14-7 | Biopharma PEG [biochempeg.com]
- 3. medkoo.com [medkoo.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fmoc-PEG4-NHS Ester
Researchers and professionals in drug development handle a wide array of chemical reagents daily. Among these, Fmoc-PEG4-NHS ester, a valuable tool in bioconjugation and peptide synthesis, requires careful management from acquisition to disposal. Adherence to proper disposal protocols is not merely a regulatory compliance issue; it is a critical component of laboratory safety and environmental responsibility. This guide provides clear, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is categorized as a skin and eye irritant.[1] Therefore, personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. Avoid dust formation. |
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[2][3] Do not discharge down the drain.[2]
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated waste container as "Hazardous Chemical Waste: this compound".
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Collection
-
Solid Waste: Collect unused or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, contaminated gloves), in the designated hazardous waste container. To minimize dust, handle solids carefully and consider moistening with a small amount of a suitable solvent (e.g., isopropanol) if recommended by your EHS office.
-
Liquid Waste: For solutions containing this compound, collect the liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
Step 3: Storage of Chemical Waste
-
Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Container Integrity: Ensure the waste container is always sealed, except when adding waste, to prevent the release of vapors.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
While this document focuses on disposal, it is important to note that the reactivity of this compound is central to its utility and also informs its handling. The N-hydroxysuccinimide (NHS) ester is reactive towards primary and secondary amines, forming stable amide bonds. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile and can be removed under basic conditions to yield a free amine. These reactions are fundamental to its application in peptide synthesis and bioconjugation. When considering disposal, it is important to avoid unintentional reactions by segregating this compound from strong bases or primary/secondary amines in the waste stream.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
